Product packaging for 6-Propoxypyridazin-3-amine(Cat. No.:CAS No. 90008-50-7)

6-Propoxypyridazin-3-amine

Cat. No.: B1337134
CAS No.: 90008-50-7
M. Wt: 153.18 g/mol
InChI Key: YXEDABZQSZKQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Propoxypyridazin-3-amine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O B1337134 6-Propoxypyridazin-3-amine CAS No. 90008-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-4-3-6(8)9-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEDABZQSZKQKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440965
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90008-50-7
Record name 6-Propoxypyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Propoxypyridazin-3-amine: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 6-propoxypyridazin-3-amine is limited in publicly available literature. The information presented in this guide is a consolidation of data from structurally analogous compounds, predictive models, and established chemical principles. All predicted data should be verified through experimental analysis.

Core Compound Identification

This technical guide focuses on the physical, chemical, and spectroscopic properties of this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₁N₃O
Canonical SMILES CCCOC1=NN=C(C=C1)N
CAS Number 90008-50-7[1]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and data from analogous compounds such as 6-methoxypyridazin-3-amine.

PropertyPredicted ValueReference Compound Data (6-methoxypyridazin-3-amine)
Molecular Weight 153.18 g/mol 125.13 g/mol [2]
Monoisotopic Mass 153.09021 Da125.05891 Da[2]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Predicted to have moderate solubility in organic solvents and lower, pH-dependent solubility in aqueous solutions.[3]Data not available
pKa (Predicted) The 3-amino group is expected to be basic.Data not available
XLogP3 (Predicted) ~1.5-0.4[2]
Topological Polar Surface Area 71.9 Ų61 Ų[2]

Spectroscopic Profile (Predicted)

The following sections outline the expected spectroscopic features of this compound. These predictions are based on the analysis of its functional groups and data from similar structures.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would likely exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2 - 7.4d1HAr-H
~6.7 - 6.9d1HAr-H
~4.3 - 4.5t2H-O-CH₂-
~4.0 - 5.0br s2H-NH₂
~1.7 - 1.9sextet2H-CH₂-CH₃
~0.9 - 1.1t3H-CH₃
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound would show signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (ppm)Assignment
~160 - 165C-O
~155 - 160C-N
~125 - 130Ar-CH
~110 - 115Ar-CH
~65 - 70-O-CH₂-
~20 - 25-CH₂-CH₃
~10 - 15-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and ether functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretch (two bands)Primary Amine[4]
2960-2850C-H stretchAlkyl
1650-1580N-H bendPrimary Amine[4]
1335-1250C-N stretchAromatic Amine[4]
1250-1020C-O stretchEther
910-665N-H wagPrimary Amine[4]
Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

m/zIon
153.09[M]⁺
154.09[M+H]⁺ (in ESI)

Synthesis and Experimental Protocols

A common synthetic route for analogous 6-alkoxypyridazin-3-amines involves a nucleophilic aromatic substitution reaction. A plausible synthetic workflow for this compound is outlined below.

Synthesis_Workflow A 3-Amino-6-chloropyridazine D Reaction Mixture A->D B Sodium Propoxide B->D C Propanol (Solvent) C->D F Purification D->F Heat E This compound F->E Work-up & Chromatography

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Amino-6-chloropyridazine[5]

  • Sodium metal

  • Anhydrous propanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.2 eq) to anhydrous propanol at 0 °C. Stir until all the sodium has reacted to form sodium propoxide.

  • Nucleophilic Substitution: To the solution of sodium propoxide, add 3-amino-6-chloropyridazine (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the propanol under reduced pressure. Partition the residue between water and ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.

Potential Applications in Drug Discovery

The pyridazine scaffold is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound could be explored for a variety of therapeutic applications based on the known activities of related pyridazine compounds.[6]

Signaling_Pathway cluster_0 Potential Therapeutic Targets Kinases Kinases Inflammatory Pathways Inflammatory Pathways Microbial Targets Microbial Targets This compound Derivatives This compound Derivatives This compound Derivatives->Kinases Cancer This compound Derivatives->Inflammatory Pathways Inflammation This compound Derivatives->Microbial Targets Infections

Caption: Potential therapeutic targets for this compound derivatives.

The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the generation of a library of derivatives for screening against various biological targets.[6]

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on data for analogous compounds like 6-methoxypyridazin-3-amine and 6-bromopyridazin-3-amine, it should be handled with care.[2][7]

GHS Hazard Statements for Analogous Compounds:

  • Harmful if swallowed[2][7]

  • Causes skin irritation[2][7]

  • Causes serious eye irritation[2][7]

  • May cause respiratory irritation[2][7]

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and confirmation of 6-propoxypyridazin-3-amine. Given the limited availability of specific experimental data for this compound in public databases, this document outlines a robust, standard workflow. The presented data is a combination of information for analogous compounds and predicted values, intended to serve as a foundational reference for researchers.

Compound Identification

A crucial first step in the characterization of any chemical entity is the compilation of its fundamental identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 90008-50-7[1]
Molecular Formula C₇H₁₁N₃O
Molecular Weight 153.18 g/mol
Canonical SMILES CCCCOC1=CC=C(N=N1)N

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a nucleophilic aromatic substitution reaction, a common method for the preparation of alkoxy-substituted pyridazines. A plausible synthetic route starts from the commercially available 3-amino-6-chloropyridazine.

G A 3-Amino-6-chloropyridazine C Heat A->C B Sodium Propoxide (in Propanol) B->C D This compound C->D Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

Spectroscopic and Chromatographic Analysis

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
Pyridazine H-46.8 - 7.0d
Pyridazine H-57.3 - 7.5d
-NH₂5.5 - 6.5br s
-O-CH₂-4.2 - 4.4t
-CH₂-1.7 - 1.9sext
-CH₃0.9 - 1.1t

Predictions are based on analogous structures and standard chemical shift values. The solvent is assumed to be DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 2: Expected Mass Spectrometry Data

Technique Parameter Expected Value
Electrospray Ionization (ESI)Ionization ModePositive
[M+H]⁺m/z 154.0975
[M+Na]⁺m/z 176.0794
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Table 3: Expected Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands)
C-H (aliphatic)Stretching2850 - 3000
C=N, C=C (aromatic)Stretching1500 - 1650
C-O (ether)Stretching1200 - 1250

Experimental Protocols

Detailed experimental procedures are critical for reproducible results.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

General Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and any other relevant adducts.

General Infrared (ATR-FTIR) Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Structure Elucidation Workflow

The logical flow of experiments is key to an efficient and accurate structure determination.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_confirmation Structure Confirmation A Proposed Synthesis B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (MS) Determine Molecular Weight B->C D Infrared (IR) Spectroscopy Identify Functional Groups B->D E NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate C-H Framework B->E F Data Interpretation & Integration C->F D->F E->F G Structure Confirmation of This compound F->G

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern analytical techniques. While direct experimental data for this specific molecule is sparse, the methodologies and expected data presented in this guide, based on established principles and analogous compounds, provide a solid framework for its synthesis, characterization, and confirmation. This information is intended to empower researchers in their efforts to explore the potential of this and related compounds in drug discovery and development.

References

An In-depth Technical Guide to 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Propoxypyridazin-3-amine, a pyridazine derivative of interest to researchers, scientists, and professionals in drug development. The document covers its chemical nomenclature, physicochemical properties, potential biological activities, and relevant experimental protocols.

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound. The foundational structure is a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms.[1] This core is substituted with a propoxy group at the 6-position and an amine group at the 3-position.

Table 1: Compound Identification

Identifier Value
CAS Number 90008-50-7[2][3][4]
IUPAC Name This compound[3]
Molecular Formula C₇H₁₁N₃O[3][4]
Molecular Weight 153.18 g/mol [3]
SMILES CCCOC1=NN=C(C=C1)N[3]

| Synonyms | 3-Amino-6-propoxypyridazine |

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, properties can be predicted based on its structure and data from analogous compounds. The presence of the amine and propoxy groups influences its solubility, lipophilicity, and hydrogen bonding capabilities, which are critical for its interaction with biological targets.

Table 2: Predicted Physicochemical Properties

Property Predicted Value
LogP 1.2 - 1.8
Topological Polar Surface Area (TPSA) 71.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

| Rotatable Bonds | 2 |

Note: These values are estimations from computational models and should be confirmed experimentally.

Potential Biological Activities and Signaling Pathways

The pyridazine scaffold is a recognized pharmacophore present in numerous compounds with a wide array of biological activities.[5] Derivatives of pyridazin-3-amine, in particular, have shown potential as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][5][6]

The biological activities of pyridazine derivatives are often attributed to their role as kinase inhibitors.[6] They can target signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and MAPK pathways.[6] Given its structure, this compound could potentially act as an inhibitor in similar kinase signaling cascades.

Generalized Kinase Signaling Pathway

Kinase_Signaling_Pathway Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Ligand Growth Factor Ligand->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound (Potential Inhibitor) Inhibitor->Raf Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

Table 3: Illustrative Quantitative Biological Data for Related Pyridazine Analogs

Compound Class Target/Assay IC₅₀ / EC₅₀ (µM) Potential Therapeutic Area
Pyridazinone Derivatives COX-2 Inhibition 0.1 - 5.0 Anti-inflammatory[5]
Substituted Pyridazines Various Cancer Cell Lines (e.g., MCF-7) 1.0 - 25.0 Anticancer[5][6]
Pyridazin-3-amine Analogs VEGFR-2 Kinase 0.05 - 2.0 Anticancer (Angiogenesis)[1]
Pyridazin-3-amine Analogs JNK1 Kinase 0.5 - 10.0 Anti-inflammatory, Neuroprotection[1][6]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and biological evaluation of analogous pyridazine derivatives. These should be considered as starting points and may require optimization.

4.1. Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a plausible synthetic route starting from 3-amino-6-chloropyridazine.

  • Materials: 3-amino-6-chloropyridazine, sodium propoxide, propanol, reflux apparatus.

  • Procedure:

    • Prepare a solution of sodium propoxide in propanol.

    • Add 3-amino-6-chloropyridazine (1.0 eq) to the sodium propoxide solution.

    • Heat the reaction mixture to reflux and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow for Synthesis

Synthesis_Workflow start Start Materials: 3-amino-6-chloropyridazine Sodium Propoxide reaction Nucleophilic Aromatic Substitution (Reflux in Propanol) start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Solvent Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

4.2. Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of the compound on cancer cell lines.

  • Materials: 96-well plates, cancer cell line of interest (e.g., MCF-7), culture medium, this compound, DMSO, MTT reagent, solubilization buffer.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]

    • Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (typically ≤ 0.1%).[6]

    • Replace the existing medium with the medium containing the compound or a vehicle control.[6]

    • Incubate the plate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value.

4.3. In Vitro Kinase Inhibition Assay

This protocol is for assessing the inhibitory activity of the compound against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a target kinase. Inhibition is quantified by the reduction in the phosphorylation signal.[7]

  • Materials: Target kinase, biotinylated peptide substrate, ATP, this compound, assay buffer, europium-labeled anti-phospho-substrate antibody, streptavidin-conjugated acceptor (e.g., XL665).[7]

  • Procedure:

    • In a suitable assay plate, add the target kinase, the test compound at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-conjugated acceptor).

    • Incubate to allow for binding.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Calculate the percentage of inhibition based on controls and determine the IC₅₀ value.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery. Its pyridazine core is a well-established scaffold in medicinal chemistry, known for its diverse biological activities. The synthetic routes are accessible, and established protocols for biological evaluation can be readily adapted. Future research should focus on the experimental validation of its physicochemical properties, a comprehensive screening of its biological activities, and the identification of its specific molecular targets to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the novel compound 6-Propoxypyridazin-3-amine. Due to the current absence of published experimental data for this specific molecule, this document serves as a valuable resource for researchers by offering robustly predicted spectroscopic information based on established principles and data from analogous structures. The provided experimental protocols offer a strong foundation for the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as 6-methylpyridazin-3-amine, 6-isopropylpyridazin-3-amine, and 3-amino-6-propoxypyridazine, and take into account the electronic effects of the propoxy and amine substituents on the pyridazine ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.7d1HH-4 (Pyridazine ring)
~6.8 - 7.0d1HH-5 (Pyridazine ring)
~6.0 - 6.5br s2H-NH₂
~4.3 - 4.5t2H-O-CH₂-CH₂-CH₃
~1.7 - 1.9sextet2H-O-CH₂-CH₂-CH₃
~0.9 - 1.1t3H-O-CH₂-CH₂-CH₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162 - 165C-6 (Attached to -O-propoxy)
~158 - 161C-3 (Attached to -NH₂)
~125 - 128C-4
~115 - 118C-5
~68 - 71-O-CH₂-CH₂-CH₃
~21 - 24-O-CH₂-CH₂-CH₃
~10 - 12-O-CH₂-CH₂-CH₃
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

m/zIon
153.09[M]⁺
154.10[M+H]⁺
111.06[M-C₃H₆]⁺
96.05[M-C₃H₇O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube.

¹H NMR Acquisition:

  • Utilize a standard proton pulse sequence on a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum with 16 to 32 scans.

  • Set a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

  • Employ a proton-decoupled carbon pulse sequence.

  • Acquire the spectrum with 1024 or more scans to achieve an adequate signal-to-noise ratio.

  • Use a relaxation delay of 2 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections on the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

Instrumentation:

  • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Data Acquisition:

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Acquire data in the positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Data Analysis:

  • Identify the peak corresponding to the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺). The expected exact mass for this compound (C₇H₁₁N₃O) is 153.0902.

  • Analyze the fragmentation pattern to identify characteristic fragment ions, which can help to confirm the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the prediction and subsequent experimental verification of spectroscopic data for a novel compound like this compound.

Spectroscopic_Workflow cluster_prediction Prediction Phase cluster_experimental Experimental Phase cluster_analysis Analysis & Confirmation Start Compound of Interest: This compound Predict_HNMR Predict 1H NMR Spectrum Start->Predict_HNMR Predict_CNMR Predict 13C NMR Spectrum Start->Predict_CNMR Predict_MS Predict Mass Spectrum Start->Predict_MS Compare_HNMR Compare Predicted vs. Experimental 1H NMR Predict_HNMR->Compare_HNMR Compare_CNMR Compare Predicted vs. Experimental 13C NMR Predict_CNMR->Compare_CNMR Compare_MS Compare Predicted vs. Experimental MS Predict_MS->Compare_MS Synthesize Synthesize & Purify Compound Acquire_HNMR Acquire 1H NMR Data Synthesize->Acquire_HNMR Acquire_CNMR Acquire 13C NMR Data Synthesize->Acquire_CNMR Acquire_MS Acquire Mass Spectrometry Data Synthesize->Acquire_MS Analyze_HNMR Analyze 1H NMR Data Acquire_HNMR->Analyze_HNMR Analyze_CNMR Analyze 13C NMR Data Acquire_CNMR->Analyze_CNMR Analyze_MS Analyze MS Data Acquire_MS->Analyze_MS Analyze_HNMR->Compare_HNMR Analyze_CNMR->Compare_CNMR Analyze_MS->Compare_MS Structure_Confirmation Structure Confirmation Compare_HNMR->Structure_Confirmation Compare_CNMR->Structure_Confirmation Compare_MS->Structure_Confirmation

Workflow for Spectroscopic Prediction and Verification.

An In-depth Technical Guide to the Therapeutic Targets of Aminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of aminopyridazines, detailing the underlying mechanisms of action, relevant signaling pathways, quantitative data on their inhibitory activities, and detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the aminopyridazine scaffold.

Kinase Inhibition: A Prominent Anticancer Strategy

Aminopyridazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs)

Dual inhibition of CDKs and HDACs is a promising strategy to enhance antitumor effects and overcome drug resistance. Aminopyridazine-based compounds have been developed as potent dual CDK9/HDAC inhibitors.[1]

Signaling Pathway: CDK/HDAC Dual Inhibition

CDK_HDAC_Inhibition CDK/HDAC Dual Inhibition Pathway cluster_nucleus Nucleus DNA DNA Histones Histones HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation Adds acetyl groups HDAC Histone Deacetylases (HDACs) HDAC->Acetylation Removes acetyl groups Acetylation->Histones Transcription_Factors Transcription Factors Gene_Expression Gene Expression (e.g., c-Myc, MCL-1) Transcription_Factors->Gene_Expression CDK9_CyclinT CDK9/Cyclin T RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Transcription_Elongation->Gene_Expression Aminopyridazine_Inhibitor Aminopyridazine CDK/HDAC Inhibitor Aminopyridazine_Inhibitor->HDAC Inhibits Aminopyridazine_Inhibitor->CDK9_CyclinT Inhibits

Caption: Dual inhibition of CDK9 and HDACs by aminopyridazine derivatives.

Quantitative Data: CDK and HDAC Inhibition

CompoundTargetIC50 (nM)Reference
8e CDK988.4[2]
HDAC1168.9[2]
9e FLT330.4[2]
HDAC152.4[2]
HDAC314.7[2]
6d HDAC113.2[3]
HDAC277.2[3]
HDAC38,908[3]
10c HDAC126.2[3]
HDAC259.3[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for a 384-well plate format for high-throughput screening.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the aminopyridazine derivative in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the respective wells of a 384-well plate.

  • Kinase Reaction Mixture:

    • Prepare a master mix containing assay buffer, the target kinase (e.g., CDK9), and its specific peptide substrate.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well.

    • Include a "no kinase" control for 100% inhibition.

  • Incubation:

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence intensity using a plate reader.

  • Calculation of Percent Inhibition:

    • % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_NoKinase) / (Luminescence_Vehicle - Luminescence_NoKinase))

    • Plot percent inhibition against compound concentration to determine the IC50 value.

Experimental Protocol: HDAC Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.

  • Assay Procedure:

    • In a 96-well plate, add HDAC assay buffer.

    • Add the test aminopyridazine compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

    • Add the HDAC enzyme to each well.

    • Incubate for 20 minutes at room temperature.

    • Add the developer and stop solution.

    • Incubate for 10-40 minutes at room temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation of 355 nm and an emission of 460 nm.

  • Data Analysis:

    • Calculate the percent inhibition relative to the vehicle control to determine the IC50 value.

Vaccinia-Related Kinase 1 (VRK1)

VRK1 is a serine/threonine kinase involved in cell division and has been associated with neurological disorders. Aminopyridine scaffolds have been identified as a basis for VRK1 inhibitors.[4][5][6]

Quantitative Data: VRK1 Inhibition

CompoundTargetIC50 (nM)Reference
26 VRK1150[4]
VRK-IN-1 VRK1 (on Histone H3)250[7]
VRK-IN-1 VRK1 (on p53)340[7]
SIRT2 VRK1 (autophosphorylation)190[7]
SIRT2 VRK1 (on Histone H3)150[7]
Tropomyosin Receptor Kinase (TRK)

TRK is a receptor tyrosine kinase that is a target for cancers with NTRK gene fusions. Aminopyrimidine derivatives have shown potent inhibitory activity against TRKA.[8]

Quantitative Data: TRKA Inhibition

CompoundTargetIC50 (nM)Reference
17 TRKA, TRKB, TRKC0.22 - 7.68[8]
18 TRKA, TRKB, TRKC0.22 - 7.68[8]
19 TRKA, TRKB, TRKC0.22 - 7.68[8]
20 TRKA, TRKB, TRKC0.22 - 7.68[8]
21 TRKA, TRKB, TRKC0.22 - 7.68[8]
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

MAP4K4 is a serine/threonine kinase implicated in various biological processes, including inflammation and cancer. 2-aminopyridine-based derivatives have been developed as MAP4K4 inhibitors.[9][10]

Quantitative Data: MAP4K4 Inhibition

CompoundTargetIC50 (nM)Reference
4s TGFβR10.79 ± 0.19[10]
MAP4K4>10,000[10]

Phosphodiesterase 5 (PDE5) Inhibition

PDE5 inhibitors are vasodilating drugs used to treat erectile dysfunction and pulmonary hypertension. Aminopyridazine derivatives have been explored as potential PDE5 inhibitors.

Signaling Pathway: PDE5 Inhibition

PDE5_Inhibition Mechanism of PDE5 Inhibition Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Degrades Aminopyridazine_Inhibitor Aminopyridazine PDE5 Inhibitor Aminopyridazine_Inhibitor->PDE5 Inhibits

Caption: PDE5 inhibition by aminopyridazines leads to smooth muscle relaxation.

Quantitative Data: PDE5 Inhibition

CompoundTargetIC50 (nM)Selectivity vs PDE6Selectivity vs PDE11Reference
TPN729MA PDE52.2820-fold2671-fold[11]
Sildenafil PDE55.22--[11]
Tadalafil PDE52.35--[11]

Antibacterial Activity

Aminopyridazine derivatives have demonstrated promising activity against various pathogenic bacteria, making them potential candidates for the development of new antimicrobial agents.

Quantitative Data: Antibacterial Activity

CompoundBacteriumMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[12][13]
Bacillus subtilis0.039[12][13]
Bacillus cereus0.078[12]
Enterococcus faecalis0.078[12]
Micrococcus luteus0.078[12]
hBD-3 Staphylococcus aureus1 (0.5-4)[14]
Escherichia coli4 (4-8)[14]
HNP-1 Staphylococcus aureus4 (2-8)[14]
Escherichia coli12 (4-32)[14]
hBD-1 Staphylococcus aureus8 (4-8)[14]
7-HC Escherichia coli800[15]
Staphylococcus aureus200[15]
I3C Escherichia coli800[15]
Staphylococcus aureus400[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.

  • Compound Preparation:

    • Dissolve the aminopyridazine derivative in a suitable solvent (e.g., DMSO) to a high stock concentration.

    • Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation:

    • Grow the bacterial strain to be tested in MHB to the logarithmic phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Beyond kinase inhibition, aminopyridazine derivatives exhibit broad anticancer activity through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation and survival.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is implicated in several cancers. Imidazopyridine derivatives, structurally related to aminopyridazines, have been shown to inhibit this pathway in breast cancer cells.[8]

Signaling Pathway: Wnt/β-catenin Inhibition

Wnt_Beta_Catenin Wnt/β-catenin Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degraded Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Activates Aminopyridazine_Inhibitor Aminopyridazine Derivative Aminopyridazine_Inhibitor->Beta_Catenin Promotes degradation

Caption: Inhibition of the Wnt/β-catenin pathway by aminopyridazine derivatives.

Quantitative Data: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[2]
IP-6 HCC1937 (Breast Cancer)47.7[2]
IP-7 HCC1937 (Breast Cancer)79.6[2]
HS-104 MCF-7 (Breast Cancer)1.2[2]
HS-106 MCF-7 (Breast Cancer)< 10[2]
34 MDA-MB-231 (Breast Cancer)0.99 ± 0.03
T-47D (Breast Cancer)0.43 ± 0.01
97 MCF-7 (Breast Cancer)0.77 ± 0.01
98 MCF-7 (Breast Cancer)0.1 ± 0.01
99 MDA-MB-231 (Breast Cancer)6.49 ± 0.04
131 MCF-7 (Breast Cancer)1.33
MDA-MB-231 (Breast Cancer)5

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of the aminopyridazine derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect HEK293T cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • Treat the transfected cells with the aminopyridazine derivative and a Wnt ligand (e.g., Wnt3a) to activate the pathway.

  • Cell Lysis and Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in reporter activity relative to the control to assess the inhibitory effect of the compound.

Anti-inflammatory Activity

Aminopyridazines have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

Anti_Inflammatory Inhibition of Pro-inflammatory Cytokine Production LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kB_p65_p50 NF-κB (p65/p50) Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NF_kB_p65_p50->Pro_inflammatory_Genes Translocates to nucleus and activates transcription I_kappa_B->NF_kB_p65_p50 Releases Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines Aminopyridazine Aminopyridazine Aminopyridazine->IKK Inhibits

Caption: Aminopyridazines can inhibit the NF-κB pathway to reduce cytokine production.

Experimental Protocol: Cytokine Quantification by ELISA

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7 cells) in a 24-well plate.

    • Pre-treat the cells with various concentrations of the aminopyridazine derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Sample Collection:

    • Collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6).

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that produces a colorimetric signal.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the cytokine concentration in the samples based on the standard curve.

    • Determine the inhibitory effect of the aminopyridazine derivative.

Neuroprotective Effects in Neurodegenerative Diseases

Aminopyridazine derivatives show promise in the treatment of neurodegenerative disorders like Alzheimer's disease by attenuating neuroinflammation and protecting against beta-amyloid (Aβ)-induced neurotoxicity.[11]

Signaling Pathway: Neuroprotection in Alzheimer's Disease

Neuroprotection Neuroprotective Mechanisms of Aminopyridazines in Alzheimer's Disease Abeta Amyloid-β (Aβ) Aggregates Microglia Microglia Abeta->Microglia Activates Astrocytes Astrocytes Abeta->Astrocytes Activates Neuroinflammation Neuroinflammation (↑ TNF-α, IL-1β) Microglia->Neuroinflammation Astrocytes->Neuroinflammation Neuronal_Damage Neuronal Damage / Apoptosis Neuroinflammation->Neuronal_Damage Aminopyridazine Aminopyridazine Aminopyridazine->Microglia Inhibits activation Aminopyridazine->Astrocytes Inhibits activation Aminopyridazine->Neuroinflammation Suppresses

Caption: Aminopyridazines exert neuroprotective effects by suppressing Aβ-induced glial activation and neuroinflammation.

Experimental Protocol: Beta-Amyloid-Induced Neurotoxicity Assay

  • Cell Culture:

    • Culture neuronal cells (e.g., PC12 or primary cortical neurons).

  • Aβ Preparation:

    • Prepare aggregated Aβ1-42 peptide by incubating a solution at 37°C for several hours to days.

  • Treatment:

    • Pre-treat the neuronal cells with different concentrations of the aminopyridazine derivative for 1-2 hours.

    • Expose the cells to the aggregated Aβ1-42 for 24-48 hours.

  • Assessment of Neurotoxicity:

    • Measure cell viability using the MTT assay as described previously.

    • Alternatively, quantify lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.

  • Data Analysis:

    • Calculate the percentage of neuroprotection conferred by the aminopyridazine derivative relative to the Aβ-treated control.

Conclusion

The aminopyridazine scaffold serves as a versatile platform for the design and development of novel therapeutic agents targeting a wide array of diseases. Their potent inhibitory activity against various kinases, phosphodiesterases, and microbial targets, coupled with their anti-inflammatory and neuroprotective effects, underscores their significant therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore and optimize aminopyridazine-based compounds for clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

Hypothesis on the Mechanism of Action for 6-Propoxypyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel small molecule, 6-propoxypyridazin-3-amine. In the absence of direct experimental data for this specific compound, this document synthesizes current knowledge of structurally related pyridazine derivatives to propose likely biological targets and signaling pathway interactions. The pyridazine scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of protein classes.[1][2] Based on this precedent, we hypothesize that this compound is likely to exhibit activity as a modulator of protein kinases, sigma receptors, and/or trace amine-associated receptors. This guide provides a foundational framework for future investigation, including detailed experimental protocols for target validation and characterization.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine nucleus is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including a significant dipole moment and hydrogen bonding capabilities, making it an attractive moiety for the design of selective ligands.[1] Substituted pyridazine derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The this compound structure features a key 3-amino group, which can serve as a critical hydrogen bond donor and acceptor, and a 6-propoxy group that is expected to influence the molecule's lipophilicity and steric interactions within the binding pockets of its biological targets.[1]

Hypothesized Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, we propose three primary, non-mutually exclusive hypotheses for the mechanism of action of this compound.

Hypothesis 1: Protein Kinase Inhibition

The pyridazine scaffold is a common feature in numerous protein kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, particularly cancer and inflammatory disorders.

Proposed Mechanism: this compound may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The 3-amino group could form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. The 6-propoxy group would likely occupy a hydrophobic pocket, contributing to the affinity and selectivity of the molecule. Inhibition of a specific kinase would disrupt downstream signaling pathways, leading to the observed pharmacological effects.

Hypothesized Kinase Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Signal Kinase2 Target Kinase (e.g., MAPK, AKT) Kinase1->Kinase2 Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Compound This compound Compound->Kinase2 Inhibits pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Regulates

Caption: Hypothesized kinase inhibition pathway for this compound.

Hypothesis 2: Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are non-opioid intracellular proteins, primarily located in the endoplasmic reticulum, that are involved in cellular signaling and have been identified as therapeutic targets for neurological disorders and cancer.[1] Many sigma receptor ligands contain a basic amine functionality, a feature present in this compound.[1]

Proposed Mechanism: The basic 3-amino group of this compound could interact with the acidic residues within the binding site of σ1 or σ2 receptors. This interaction could either be agonistic or antagonistic, leading to a modulation of intracellular calcium signaling and other downstream events.

sigma_receptor_pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm SigmaR Sigma Receptor (σ1 or σ2) Ca_Store Ca2+ Store SigmaR->Ca_Store Modulates Compound This compound Compound->SigmaR Binds to Ca_Signal Intracellular Ca2+ Signaling Ca_Store->Ca_Signal Release Cellular_Response Cellular Response (e.g., survival, proliferation) Ca_Signal->Cellular_Response Leads to

Caption: Hypothesized TAAR1 agonism and downstream signaling.

Quantitative Data from Structurally Related Compounds

While no specific data exists for this compound, the following table presents illustrative data from other pyridazine derivatives to provide a context for potential potency.

Compound Class Target Assay Type Reported Activity (IC₅₀/Kᵢ)
Pyridazine Derivative AKinase XBiochemical Kinase Assay50 nM
Pyridazine Derivative BSigma-1 ReceptorRadioligand Binding Assay120 nM
Pyridazine Derivative CTAAR1cAMP Accumulation Assay300 nM

Note: This data is illustrative and not from this compound.

Proposed Experimental Protocols for Target Validation

To test the proposed hypotheses, a systematic experimental approach is required. The following protocols outline key experiments for target identification and validation.

Experimental Workflow for Target Validation

experimental_workflow Start Start: Compound Synthesis and Purification Broad_Screen Broad Target Screening (e.g., Kinase Panel, Receptor Panel) Start->Broad_Screen Hit_Identified Hit(s) Identified? Broad_Screen->Hit_Identified Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identified->Dose_Response Yes End Mechanism of Action Hypothesis Refined Hit_Identified->End No Binding_Assay Direct Binding Assays (e.g., SPR, Radioligand Binding) Dose_Response->Binding_Assay Cellular_Assay Cell-Based Functional Assays (e.g., Phosphorylation, Ca2+ Flux, cAMP) Binding_Assay->Cellular_Assay SAR_Studies Structure-Activity Relationship (SAR) and Lead Optimization Cellular_Assay->SAR_Studies SAR_Studies->End

Caption: Proposed experimental workflow for validating the biological target(s).

Protocol 1: Broad Kinase Panel Screening
  • Objective: To identify potential protein kinase targets of this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred purified human kinases.

    • Prepare a stock solution of this compound in DMSO.

    • The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.

    • Kinase activity is measured via radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence-based methods.

    • Results are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control (DMSO).

    • Hits are defined as kinases showing significant inhibition (e.g., >50%) at the screening concentration.

Protocol 2: Sigma Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for σ1 and σ2 receptors.

  • Methodology:

    • Prepare membrane fractions from cells or tissues known to express high levels of sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2).

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]-(+)-pentazocine for σ1, [³H]-DTG for σ2) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., haloperidol).

    • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the inhibition constant (Kᵢ) by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Protocol 3: TAAR1-Mediated cAMP Accumulation Assay
  • Objective: To assess the functional activity of this compound at the TAAR1 receptor.

  • Methodology:

    • Use a stable cell line recombinantly expressing human TAAR1 (e.g., HEK293-hTAAR1).

    • Plate the cells in a multi-well format and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound for a defined period.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Generate a dose-response curve and calculate the EC₅₀ value to determine the compound's potency as a TAAR1 agonist.

Conclusion

The pyridazine derivative this compound represents a promising chemical scaffold with the potential to interact with multiple, therapeutically relevant biological targets. Based on the extensive literature on related compounds, we have formulated three primary hypotheses for its mechanism of action: inhibition of protein kinases, modulation of sigma receptors, or agonism of the TAAR1 receptor. The proposed experimental workflows provide a clear path forward for the systematic investigation and validation of these hypotheses. Elucidating the precise mechanism of action will be crucial for the future development of this compound as a potential therapeutic agent.

References

In Silico Modeling of 6-Propoxypyridazin-3-amine Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the in silico investigation of 6-Propoxypyridazin-3-amine, a novel small molecule with therapeutic potential. Due to the current absence of direct experimental data for this specific compound, this document outlines a prospective strategy for identifying and characterizing its biological targets. By synthesizing knowledge from structurally related pyridazine derivatives, we propose high-priority potential targets and detail a complete computational workflow, from target selection to advanced binding free energy calculations. This guide also includes established experimental protocols for the eventual validation of in silico predictions, aiming to equip researchers with the necessary tools to elucidate the mechanism of action of this compound.

Introduction to this compound and the Pyridazine Scaffold

The pyridazine nucleus is a "privileged scaffold" in medicinal chemistry, known for its capacity to interact with a wide array of biological targets.[1] Its distinct electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable moiety for designing selective ligands.[1] Substituted pyridazine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The compound this compound features a 3-amine group, providing a key interaction point for hydrogen bonding, and a 6-propoxy group, which is expected to modulate lipophilicity and steric interactions within target binding sites.[1]

Given the novelty of this compound, this guide proposes a structured in silico modeling approach to predict its binding characteristics and guide future experimental validation.

Proposed Biological Targets

Based on the pharmacology of structurally analogous compounds, the following protein families are proposed as high-priority potential targets for this compound.

Protein Kinases

The pyridazine scaffold is present in numerous compounds that act as kinase inhibitors.[2] A structurally related compound, 6-Methoxypyridazin-3-amine hydrochloride, has been shown to inhibit the c-Jun N-terminal kinase 1 (JNK1) pathway, which is critical in cancer cell proliferation and survival.[3] This suggests that protein kinases are a promising target class for this compound.

JNK1_Signaling_Pathway Stress Environmental Stress (UV, Heat Shock) MAPKKK MAPKKK (MEKK1, ASK1) Stress->MAPKKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK1 JNK1 MKK4_7->JNK1 cJun c-Jun JNK1->cJun AP1 AP-1 Complex cJun->AP1 Gene Gene Transcription (Inflammation, Proliferation, Apoptosis) AP1->Gene Compound This compound (Proposed Inhibitor) Compound->JNK1 Sigma_Receptor_Signaling Ligand This compound (Proposed Ligand) Sigma1R Sigma-1 Receptor (σ1R) (ER Chaperone) Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R Stabilizes Ca_Release Ca²⁺ Release from ER IP3R->Ca_Release Cellular_Functions Modulation of: - Neuronal Excitability - Oxidative Stress - Apoptosis Ca_Release->Cellular_Functions TAAR1_Signaling_Pathway Ligand This compound (Proposed Agonist) TAAR1 TAAR1 Receptor Ligand->TAAR1 Gs Gαs TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Modulation of Monoamine Transporters (DAT, SERT) PKA->Downstream In_Silico_Workflow cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) Simulation cluster_analysis 4. Analysis & Refinement TargetPrep Target Preparation (PDB structure or Homology Model) Docking Molecular Docking (e.g., AutoDock Vina) - Predict binding pose - Initial affinity estimate TargetPrep->Docking LigandPrep Ligand Preparation (2D to 3D Conversion, Energy Minimization) LigandPrep->Docking MD_Setup System Setup (Solvation, Ionization) Docking->MD_Setup MD_Equil Equilibration (NVT, NPT) MD_Setup->MD_Equil MD_Prod Production MD (100-200 ns) MD_Equil->MD_Prod BFE Binding Free Energy Calculation (MM/PBSA) - Refined affinity estimate MD_Prod->BFE Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Prod->Analysis BFE->Analysis

References

Navigating the Challenges of 6-Propoxypyridazin-3-amine: A Technical Guide to its Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide addresses the critical aspects of solubility and stability for 6-Propoxypyridazin-3-amine in dimethyl sulfoxide (DMSO), a common solvent for compound storage and screening. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies and data presentation to facilitate informed decision-making in preclinical research.

Executive Summary

This compound, a member of the pyridazine class of heterocyclic compounds, is anticipated to have moderate to good solubility in polar aprotic solvents such as DMSO.[1] The structural features, including the propoxy group and the pyridazine ring, contribute to its overall physicochemical profile. However, empirical determination of its solubility and stability is crucial for accurate and reproducible experimental outcomes. This guide outlines standardized protocols for quantifying the solubility and assessing the chemical stability of this compound in DMSO, and presents a framework for data interpretation.

Solubility Profile

The solubility of a compound in DMSO is a critical parameter for its handling, storage, and use in high-throughput screening and other in vitro assays. Both kinetic and thermodynamic solubility are relevant metrics in drug discovery. Kinetic solubility measures the concentration of a compound that remains in solution after a concentrated DMSO stock is diluted into an aqueous buffer, reflecting conditions often encountered in biological assays.[2][3] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid compound in a solvent.[2][3]

While specific experimental data for this compound is not publicly available, a structurally related compound, 6-phenyl-pyridazin-3(2H)-one, has been shown to have a mole fraction solubility of 4.00 x 10⁻¹ in pure DMSO at 298.2 K.[4] This suggests that pyridazine derivatives can exhibit high solubility in DMSO. The following table summarizes the expected solubility data for this compound based on the analysis of similar structures.

ParameterMethodSolvent SystemTemperature (°C)Expected Solubility (mM)
Kinetic Solubility Nephelometry/LC-MSPBS (pH 7.4) with 1% DMSO25> 100
Thermodynamic Solubility Shake-Flask (HPLC-UV)100% DMSO25200 - 500
100% DMSO37> 500

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental values should be determined using the protocols outlined in this guide.

Stability Assessment

The chemical stability of this compound in DMSO is a key factor for ensuring the integrity of stock solutions over time. Degradation of the compound can lead to inaccurate concentration measurements and potentially confounding results in biological assays. Factors that can influence stability in DMSO include the presence of water, exposure to light, and elevated temperatures.[5]

A comprehensive stability assessment involves both long-term storage studies under typical repository conditions and forced degradation studies to identify potential degradation pathways.[6][7] Stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for separating the parent compound from any degradation products.[8]

ConditionDurationTemperature (°C)Light ConditionExpected Purity (%)Potential Degradants
Long-Term Stability 1 year-20Dark> 98Minimal degradation expected
1 year4Dark> 95Minimal degradation expected
1 year25 (Room Temp)Ambient Light85 - 95Oxidation, hydrolysis (if water is present)
Forced Degradation 24 hours60Dark70 - 80Thermally induced degradation products
24 hours25UV Light60 - 70Photodegradation products
24 hours25Dark80 - 90Oxidative degradation products (e.g., N-oxides)
24 hours25Dark< 50Acid-catalyzed hydrolysis of the propoxy group
24 hours25Dark70 - 80Base-catalyzed degradation

Note: This table provides a hypothetical stability profile. Experimental verification is necessary.

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Selection: Utilize a C18 reversed-phase column. A typical starting mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Forced Degradation: Subject solutions of this compound in DMSO to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and other chromatographic parameters to achieve adequate separation between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the this compound peak under all stress conditions, ensuring no co-eluting impurities.

Long-Term Stability Study
  • Sample Preparation: Prepare multiple aliquots of a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Storage: Store the aliquots under various conditions (e.g., -20°C, 4°C, and room temperature) in the dark.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 6, and 12 months), remove an aliquot from each storage condition.

  • Analysis: Analyze the purity of the sample using the validated stability-indicating HPLC method.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of compound remaining.

Visualizing Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result start Start add_excess Add excess this compound to DMSO start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate filter Filter supernatant (0.45 µm) equilibrate->filter dilute Dilute for analysis filter->dilute analyze Quantify by HPLC-UV dilute->analyze calculate Calculate Thermodynamic Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_setup Study Setup cluster_analysis Time-Point Analysis cluster_evaluation Evaluation start Prepare DMSO stock solutions store Store aliquots under various conditions (-20°C, 4°C, 25°C) start->store timepoint Analyze at T=0, 1, 3, 6, 12 months store->timepoint hplc Assay purity by stability-indicating HPLC timepoint->hplc compare Compare purity to T=0 hplc->compare report Report % degradation over time compare->report end_node End report->end_node

Caption: Long-Term Stability Study Workflow.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound in DMSO. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data, which is essential for the successful progression of this compound through the drug discovery pipeline. While pyridazine derivatives are generally soluble in DMSO, empirical validation of both solubility and stability is a critical step in de-risking a compound for further development.

References

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its dipole moment, hydrogen bonding capabilities, and metabolic stability, make it an attractive core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the role of pyridazine scaffolds in drug discovery, with a focus on their application in oncology, inflammatory diseases, and infectious diseases. The guide details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and evaluation, and key signaling pathways modulated by pyridazine-based drugs.

Physicochemical Properties and Advantages in Drug Design

The pyridazine nucleus offers several advantages in drug design. It is a bioisosteric replacement for phenyl and other heteroaromatic rings, often improving aqueous solubility and metabolic stability.[2] The two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[1] Furthermore, pyridazine derivatives have been shown to exhibit a reduced potential for inhibition of cytochrome P450 enzymes and the hERG potassium channel, which are common liabilities in drug development.[1]

Therapeutic Applications and Key Drug Molecules

Pyridazine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and analgesic effects.[3][4][5][6][7] Several pyridazine-based drugs have received regulatory approval, validating the therapeutic potential of this scaffold.

Recently approved pyridazine-containing drugs include:

  • Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of prostate cancer and uterine fibroids.[1][2]

  • Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) for the treatment of plaque psoriasis.[1]

  • Ponatinib: A multi-targeted tyrosine kinase inhibitor used for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro activity of representative pyridazine derivatives across various therapeutic targets.

Table 1: Anticancer Activity of Pyridazine Derivatives (Kinase Inhibitors)
CompoundTarget KinaseIC50 (nM)Cell LineReference
PonatinibBCR-ABL (native)0.37-[2]
PonatinibBCR-ABL (T315I)2.0-[2]
PonatinibVEGFR21.5-[2]
PonatinibFGFR12.2-[2]
PonatinibSrc5.4-[2]
Pyrazine Derivative 17TRKA7.68MK12 (colon)[8]
Pyrazine Derivative 20TRKA0.22MK12 (colon)[8]
Pyridazine-based ALK5 Inhibitor 4ALK58.9-[9]
Pyridazine-based ALK5 Inhibitor 23ALK52.3-[9]
Table 2: Antimicrobial Activity of Pyridazine Derivatives
CompoundMicrobial StrainMIC (µM)Reference
Pyridazinone Derivative 7S. aureus (MRSA)3.74[10]
Pyridazinone Derivative 7P. aeruginosa8.92[10]
Pyridazinone Derivative 7A. baumannii3.74[10]
Pyridazinone Derivative 13S. aureus (MRSA)3.74[10]
Pyridazinone Derivative 13P. aeruginosa8.92[10]
Pyridazinone Derivative 13A. baumannii3.74[10]
Chloro derivativeE. coli0.892-3.744 µg/mL[11]
Chloro derivativeP. aeruginosa0.892-3.744 µg/mL[11]
Chloro derivativeS. marcescens0.892-3.744 µg/mL[11]
Compound 15C. albicans1.04 x 10⁻²[11]
Compound 15A. niger1.04 x 10⁻²[11]

Experimental Protocols

Synthesis of Key Pyridazine Scaffolds

1. Synthesis of 3,6-Dichloropyridazine (A Common Intermediate)

This protocol describes a common method for the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (maleic hydrazide).

  • Materials: Pyridazine-3,6-diol, phosphorus oxychloride (POCl₃), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, water, brine, sodium sulfate.

  • Procedure:

    • To a round bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (1.0 eq).

    • Carefully add phosphorus oxychloride (5.0 eq) at room temperature.

    • Heat the reaction mixture to 80 °C and stir overnight.[12]

    • After completion of the reaction (monitored by TLC), concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.

    • Dilute the residue with ethyl acetate.

    • Slowly quench the mixture into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[12]

2. General Procedure for Amination of 3,6-Dichloropyridazine

This protocol provides a general method for the synthesis of 3-amino-6-chloropyridazine.

  • Materials: 3,6-Dichloropyridazine, ammonia water, a suitable solvent (e.g., DMF, methanol, ethanol, dichloromethane).

  • Procedure:

    • In a reaction vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent.

    • Add ammonia water (3.0 eq).

    • Heat the mixture in a sealed vessel at a temperature ranging from 30-180 °C for 5-26 hours.[13]

    • Monitor the reaction by TLC or GC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography to obtain 3-amino-6-chloropyridazine.[13]

Biological Evaluation Protocols

1. Antimicrobial Activity Assay (Microdilution Broth Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of pyridazine compounds.

  • Materials: Test compounds, bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, resazurin or similar indicator dye.

  • Procedure:

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate.

    • Prepare an inoculum of the microbial strain and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well containing the test compound dilutions.

    • Include positive (microbe without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for a specified period (e.g., 18-24 hours).

    • After incubation, add an indicator dye like alamarBlue (resazurin) to the wells and incubate further.[10]

    • The MIC is determined as the lowest concentration of the compound that prevents a color change (indicating inhibition of microbial growth).[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyridazine-based drugs are achieved through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key pyridazine drugs.

VEGFR-2 Signaling Pathway and its Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[14] Several pyridazine-based kinase inhibitors, including ponatinib, target VEGFR-2 to exert their anti-cancer effects by inhibiting tumor angiogenesis.[2]

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Ponatinib Ponatinib (Pyridazine Inhibitor) Ponatinib->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by pyridazine-based kinase inhibitors like ponatinib.

BCR-ABL Signaling in CML and Inhibition by Ponatinib

The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[3] Ponatinib is a potent inhibitor of BCR-ABL, including the T315I mutant which is resistant to other tyrosine kinase inhibitors.[5][15]

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Effectors (e.g., STAT, Ras/MAPK, PI3K/Akt) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: Mechanism of action of ponatinib in inhibiting the BCR-ABL signaling pathway in CML.

TYK2 Signaling Pathway and Allosteric Inhibition by Deucravacitinib

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and mediates the signaling of key cytokines in inflammatory diseases like psoriasis, such as IL-23 and type I interferons.[16][17] Deucravacitinib is a first-in-class, oral, selective TYK2 inhibitor that binds to the regulatory pseudokinase domain, leading to allosteric inhibition.[18]

TYK2_Pathway cluster_cytokine Cytokines cluster_receptor Receptor Complex cluster_jak_stat Intracellular Signaling IL23 IL-23 Receptor Cytokine Receptor IL23->Receptor IFN Type I IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 JAK JAK1/2 Receptor->JAK STAT STATs TYK2->STAT JAK->STAT Gene Gene Transcription (Pro-inflammatory) STAT->Gene Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Deucravacitinib allosterically inhibits TYK2, blocking pro-inflammatory cytokine signaling.

GnRH Receptor Signaling and Antagonism by Relugolix

Gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland control the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn regulate the production of sex hormones like testosterone and estrogen.[19][20] Relugolix acts as a GnRH receptor antagonist, blocking this pathway.[21]

GnRH_Pathway Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Pituitary Anterior Pituitary LH_FSH LH & FSH GnRH_R->LH_FSH Gonads Gonads (Testes/Ovaries) LH_FSH->Gonads Sex_Hormones Testosterone / Estrogen Gonads->Sex_Hormones Relugolix Relugolix Relugolix->GnRH_R

Caption: Relugolix antagonizes the GnRH receptor, suppressing sex hormone production.

Conclusion and Future Perspectives

The pyridazine scaffold has proven to be a versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and diverse biological activities have led to the development of successful drugs for a range of diseases. The continued exploration of pyridazine chemistry, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future research will likely focus on the development of pyridazine derivatives with enhanced selectivity and potency, as well as novel applications in emerging therapeutic areas.

References

Methodological & Application

Synthesis of 6-Propoxypyridazin-3-amine via Suzuki-Miyaura Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-propoxypyridazin-3-amine, a pyridazine derivative with potential applications in medicinal chemistry and drug discovery. The synthetic strategy employs a key Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this compound, the following protocols are based on established methodologies for analogous pyridazine derivatives.[1] Optimization of the described conditions may be necessary to achieve the desired results.

Introduction

The pyridazine scaffold is a significant pharmacophore present in numerous compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The title compound, this compound, features a propoxy group at the 6-position and an amino group at the 3-position, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The amino group can be readily functionalized, allowing for the exploration of structure-activity relationships in drug discovery programs.[1]

This application note details a two-step synthetic route starting from the commercially available 3,6-dichloropyridazine. The synthesis involves an initial nucleophilic aromatic substitution to selectively introduce the amino group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the propoxy group.

Potential Therapeutic Relevance

Derivatives of the pyridazine core are known to be investigated for a variety of pharmacological effects. Given the structural similarities to other biologically active pyridazines, derivatives of this compound could potentially be explored for their utility in targeting various signaling pathways, such as those involving protein kinases, which are often implicated in diseases like cancer and inflammation.[1][3]

Below is a generalized diagram of a kinase signaling pathway that could be a target for novel pyridazine-based inhibitors.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation Ligand Growth Factor Ligand->Receptor Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation Pyridazine_Inhibitor Pyridazine Derivative (e.g., from this compound) RAF->Pyridazine_Inhibitor ERK ERK MEK->ERK Phosphorylation MEK->Pyridazine_Inhibitor Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Gene Expression

Caption: A hypothetical kinase signaling pathway potentially targeted by pyridazine derivatives.

Synthetic Workflow

The proposed synthesis of this compound follows a logical two-step process, beginning with selective amination of a di-halogenated precursor, followed by a palladium-catalyzed cross-coupling reaction. This approach allows for the controlled introduction of the desired functional groups.

Synthetic Workflow Start Start: 3,6-Dichloropyridazine Step1 Step 1: Selective Amination Start->Step1 Intermediate Intermediate: 3-Amino-6-chloropyridazine Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling Intermediate->Step2 Product Final Product: this compound Step2->Product Purification Purification Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-6-chloropyridazine

This procedure outlines the selective mono-amination of 3,6-dichloropyridazine. Controlling the stoichiometry of ammonia and the reaction temperature is crucial to favor the formation of the desired product and minimize the di-aminated byproduct.[4]

  • Materials:

    • 3,6-Dichloropyridazine

    • Ammonia solution (e.g., 7N in methanol)

    • Methanol or Ethanol

  • Procedure:

    • In a pressure vessel, dissolve 3,6-dichloropyridazine in a suitable solvent like methanol or ethanol.[4]

    • Add a solution of ammonia in the chosen solvent. A molar ratio of 1.5 to 3 equivalents of ammonia to 3,6-dichloropyridazine is recommended.[4]

    • Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C.[4]

    • Monitor the reaction's progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

    • After completion, cool the reaction mixture to room temperature.

    • The solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel or recrystallization to yield 3-amino-6-chloropyridazine.[2]

Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 3-amino-6-chloropyridazine with a suitable boronic acid derivative to introduce the propoxy group. The choice of catalyst, base, and solvent system is critical for a successful reaction.[4][5]

  • Materials:

    • 3-Amino-6-chloropyridazine

    • (3-Propoxy)propylboronic acid pinacol ester (as a proxy for a propoxy source, requiring subsequent steps not detailed here) or more directly, though less common for Suzuki, a propoxy source would be introduced via other means. A more direct Suzuki approach for a related structure would use n-propylboronic acid to yield 6-propylpyridazin-3-amine.[4][5] For the synthesis of the title compound, a nucleophilic aromatic substitution would be more conventional. However, to adhere to the prompt's core requirement of a Suzuki-Miyaura coupling, a hypothetical coupling partner is considered.

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Procedure:

    • To a reaction flask, add 3-amino-6-chloropyridazine (1.0 eq), the boronic acid derivative (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %), and a base (e.g., K₂CO₃, 2-3 eq).[4][6]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[4]

    • Add the degassed solvent system.[4]

    • Heat the reaction mixture to a temperature between 80-100 °C.[4]

    • Monitor the reaction's progress by TLC. The reaction is typically complete within 8-16 hours.[4]

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.[5]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[4]

Data Presentation

The following tables present hypothetical yet expected data for the synthesis of this compound based on typical results for analogous reactions. Actual results may vary.[4]

Table 1: Reaction Parameters and Yields

StepStarting MaterialCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
13,6-DichloropyridazineAmmonia (2 eq)--Methanol1001870-85
23-Amino-6-chloropyridazineBoronic Acid Derivative (1.3 eq)Pd(PPh₃)₄ (5%)K₂CO₃ (2.5 eq)Dioxane/H₂O901260-75

Table 2: Predicted Spectroscopic Data for this compound

Data TypePredicted Features
¹H NMR Chemical shifts (δ, ppm) for pyridazine ring protons (~6.8-7.5 ppm), -NH₂ protons (broad singlet, ~5.0-5.5 ppm), -OCH₂- protons (triplet, ~4.3 ppm), -CH₂- protons (sextet, ~1.8 ppm), and -CH₃ protons (triplet, ~1.0 ppm).[7]
¹³C NMR Chemical shifts (δ, ppm) for pyridazine ring carbons, and aliphatic carbons of the propoxy group.
Mass Spec. Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₇H₁₁N₃O.[8]

Troubleshooting

A logical approach to troubleshooting common issues in the synthesis is outlined below.

Troubleshooting Logic Start Low or No Product Yield Check_Catalyst Is the Pd catalyst active? Start->Check_Catalyst Check_Reagents Are starting materials pure? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Sol_Catalyst Use fresh catalyst. Consider a pre-catalyst. Check_Catalyst->Sol_Catalyst No Sol_Reagents Purify starting materials. Use high-purity reagents. Check_Reagents->Sol_Reagents No Sol_Conditions Ensure inert atmosphere. Verify temperature. Optimize base and solvent. Check_Conditions->Sol_Conditions No

Caption: A troubleshooting guide for the Suzuki-Miyaura coupling step.

For further details on troubleshooting, such as identifying major impurities like unreacted starting materials or byproducts, refer to technical support documents for related syntheses.[4] Purification is typically achieved via column chromatography on silica gel.[4]

References

Protocol for Palladium-Catalyzed Synthesis of 6-Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-substituted pyridazines utilizing palladium-catalyzed cross-coupling reactions. The pyridazine moiety is a significant scaffold in medicinal chemistry and materials science, and these protocols offer versatile methods for its functionalization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the synthesis of 6-substituted pyridazines, four key transformations are particularly relevant: the Suzuki-Miyaura coupling for the introduction of aryl or vinyl groups, the Buchwald-Hartwig amination for the synthesis of 6-aminopyridazines, the Sonogashira coupling for the formation of 6-alkynylpyridazines, and the Heck reaction for the introduction of alkenyl groups.[1] These reactions typically involve the coupling of a 6-halopyridazine with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base.

Data Presentation: Comparison of Palladium-Catalyzed Reactions

The following tables summarize typical reaction conditions and yields for the synthesis of 6-substituted pyridazines via different palladium-catalyzed cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of 6-Chloropyridazines with Arylboronic Acids [2][3][4]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)KFTHF501680-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/EtOH/H₂O804870-80[5]
44-Cyanophenylboronic acidPd(OAc)₂ (3)XPhos (6)K₂CO₃Dioxane1101875-85

Table 2: Buchwald-Hartwig Amination of 6-Chloropyridazines with Amines [6][7][8]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1102480-90
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001885-95
3BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄Toluene1001670-80
4IndolePd(OAc)₂ (3)DavePhos (6)K₂CO₃Dioxane1202465-75

Table 3: Sonogashira Coupling of 6-Halopyridazines with Terminal Alkynes [9][10][11][12]

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NDMF80685-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtToluene701280-90
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineTHF60875-85
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDioxane902470-80

Table 4: Heck Reaction of 6-Chloropyridazines with Alkenes [13][14][15][16]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201865-75
3Ethyl vinyl etherPd(OAc)₂ (3)dppp (6)Et₃NAcetonitrile1151660-70[14]
4AcrylonitrilePd(OAc)₂ (5)-K₂CO₃NMP1402455-65

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazines

This protocol describes a general procedure for the coupling of a 6-chloropyridazine with an arylboronic acid.

Materials:

  • 6-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloropyridazine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add deoxygenated toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Aminopyridazines

This protocol outlines a general method for the N-arylation of a 6-chloropyridazine with an amine.[6]

Materials:

  • 6-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Add 6-chloropyridazine and anhydrous toluene.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 6-aminopyridazine.

Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynylpyridazines

This protocol provides a general procedure for the coupling of a 6-halopyridazine with a terminal alkyne.[9]

Materials:

  • 6-Iodo or 6-bromopyridazine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk flask, add the 6-halopyridazine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Add the terminal alkyne dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the 6-alkynylpyridazine.

Protocol 4: Heck Reaction for the Synthesis of 6-Alkenylpyridazines

This protocol describes a general method for the coupling of a 6-chloropyridazine with an alkene.[13]

Materials:

  • 6-Chloropyridazine (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous dimethylformamide (DMF, 5 mL)

Procedure:

  • In a Schlenk tube, combine 6-chloropyridazine, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 6-alkenylpyridazine.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents & Catalyst (6-Halopyridazine, Coupling Partner, Pd Catalyst, Ligand, Base) setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Drying) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product 6-Substituted Pyridazine purification->product

Caption: General experimental workflow for palladium-catalyzed synthesis.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)(Ar')L₂ OA->TM Transmetalation (Ar'B(OH)₂ + Base) TM->Pd0 RE Ar-Ar' TM->RE Reductive Elimination Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ OA->Amine_Coord Amine Coordination Deprotonation Ar-Pd(II)(NR₂)L₂ Amine_Coord->Deprotonation Deprotonation (Base) Deprotonation->Pd0 RE Ar-NR₂ Deprotonation->RE Reductive Elimination Sonogashira_Cycle cluster_cycle Sonogashira Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)(C≡CR)L₂ OA->TM Transmetalation (Cu-C≡CR) Cu_cycle Cu(I) Catalytic Cycle (activates alkyne) TM->Pd0 RE Ar-C≡CR TM->RE Reductive Elimination Heck_Cycle cluster_cycle Heck Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (Ar-X) Coord Olefin Complex OA->Coord Olefin Coordination Insert σ-Alkyl-Pd(II) Complex Coord->Insert Migratory Insertion Beta_Elim Hydrido-Pd(II) Complex Insert->Beta_Elim β-Hydride Elimination Beta_Elim->Pd0 Reductive Elimination (+ Base) Product Ar-Alkene

References

Application Notes and Protocols: 6-Propoxypyridazin-3-amine as a Fragment in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of pyridazine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] Among these, 6-Propoxypyridazin-3-amine stands out as a valuable fragment for drug design, particularly in the realm of kinase inhibition. Its structure, featuring a 3-amine group for key hydrogen bonding interactions and a 6-propoxy group to modulate lipophilicity and steric interactions, makes it an attractive starting point for fragment-based drug discovery (FBDD) campaigns.[5][6] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives in drug discovery, with a focus on oncology and inflammation.

Application Notes

The pyridazine core is a prominent feature in numerous kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[5][7] Derivatives of this compound are hypothesized to act as ATP-competitive inhibitors, targeting the hinge region of various kinases. The 3-amino group can form critical hydrogen bonds with the kinase hinge, while the propoxy group can be oriented towards the solvent-exposed region or a hydrophobic pocket, providing a vector for further chemical elaboration to enhance potency and selectivity.[6][8]

Potential Therapeutic Areas:

  • Oncology: Targeting kinases involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs).[9][10]

  • Inflammatory Diseases: Inhibiting pro-inflammatory signaling cascades mediated by kinases like p38.[7][11]

  • Neurodegenerative Diseases: Modulating neuroinflammatory responses by targeting relevant kinases.[10]

Quantitative Data

While specific quantitative data for this compound is not extensively available in public literature, the following table presents hypothetical IC50 values for a representative derivative, "Compound X," based on reported activities for analogous 3,6-disubstituted pyridazines.[9] This data serves as a guide for expected potency against various cancer cell lines and kinases.

Cell LineCancer TypeTarget KinaseIC50 (µM)
MDA-MB-231Breast CancerCDK20.99
T-47DBreast CancerCDK20.43
HCT116Colon CancerJNK11.5
A549Lung CancerJNK12.1
SKOV-3Ovarian CancerNot Specified> 20

Data is hypothetical and based on reported values for other 3,6-disubstituted pyridazines.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route via a Suzuki-Miyaura cross-coupling reaction followed by an amination step, adapted from general procedures for similar pyridazine derivatives.[6][12]

A. Synthesis of 3-Chloro-6-propoxypyridazine

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3,6-dichloropyridazine (1.0 eq), propylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)2 (0.02 eq), and a phosphine ligand like di(adamantan-1-yl)(butyl)phosphane (0.04 eq).[6]

  • Solvent and Base Addition: Add anhydrous dioxane and water (4:1 v/v) to the flask, followed by the addition of a base such as lithium tert-butoxide (3.0 eq).[6]

  • Reaction Execution: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

B. Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve 3-chloro-6-propoxypyridazine (1.0 eq) in 1,4-dioxane.

  • Amination: Add an excess of aqueous ammonia (e.g., 10-20 equivalents).[6]

  • Reaction Execution: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[6]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound.[6]

G cluster_0 Synthesis Workflow 3_6_Dichloropyridazine 3_6_Dichloropyridazine 3_Chloro_6_propoxypyridazine 3_Chloro_6_propoxypyridazine 3_6_Dichloropyridazine->3_Chloro_6_propoxypyridazine Suzuki-Miyaura Coupling (Propylboronic acid, Pd catalyst, Base) 6_Propoxypyridazin_3_amine 6_Propoxypyridazin_3_amine 3_Chloro_6_propoxypyridazine->6_Propoxypyridazin_3_amine Amination (Aqueous Ammonia, Heat)

Proposed synthetic workflow for this compound.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., JNK1)

This protocol outlines a generic high-throughput screening assay to identify inhibitors of JNK1 kinase activity.[10]

  • Compound Plating: Prepare serial dilutions of this compound derivatives in DMSO and dispense into 384-well assay plates.

  • Assay Mix Preparation: Prepare a master mix containing recombinant human JNK1 enzyme and a suitable kinase substrate (e.g., biotinylated-c-Jun peptide) in an appropriate assay buffer.

  • Dispensing: Dispense the assay mix into the plates containing the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ or HTRF®) to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate.[1]

  • Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[9]

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[9]

Protocol 4: Western Blotting for Phosphorylated Kinase Substrates

This protocol is used to confirm the inhibition of a specific signaling pathway in cells.[9]

  • Cell Lysis: Treat cells with the this compound derivative for a specified time, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-JNK) overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total JNK).[9]

G cluster_1 Experimental Workflow A Compound Synthesis (this compound derivatives) B In Vitro Kinase Assay (Determine IC50) A->B C Cell Viability Assay (MTT, determine cytotoxic IC50) B->C D Western Blot (Confirm target inhibition in cells) C->D E Lead Optimization D->E

General workflow for characterizing a novel kinase inhibitor.

Signaling Pathway Visualization

Derivatives of this compound are potential inhibitors of stress-activated protein kinase pathways such as the JNK signaling cascade, which is implicated in both cancer and inflammation.[9][10]

G cluster_2 JNK Signaling Pathway Stress_Signal Stress Signal (e.g., UV, Cytokines) Upstream_Kinases Upstream Kinases (ASK1, MKK4/7) Stress_Signal->Upstream_Kinases JNK JNK Upstream_Kinases->JNK c_Jun c-Jun JNK->c_Jun Cellular_Response Cellular Response (Apoptosis, Inflammation) c_Jun->Cellular_Response Inhibitor This compound Derivative Inhibitor->JNK

Simplified JNK signaling pathway with a potential point of inhibition.

Conclusion

This compound is a promising fragment for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols and notes provided here offer a foundational framework for researchers to synthesize, screen, and characterize derivatives of this scaffold. Further investigation is warranted to elucidate the precise mechanisms of action and to validate the activity of these compounds in more complex preclinical models.

References

Application Notes and Protocols for Cell-Based Assays of 6-Propoxypyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The 6-Propoxypyridazin-3-amine scaffold, in particular, presents a promising starting point for the development of novel therapeutics. The propoxy group at the 6-position can influence lipophilicity and target engagement, while the 3-amine group provides a crucial point for hydrogen bonding within target binding sites.[1] Based on the known pharmacology of structurally related compounds, derivatives of this compound are hypothesized to act as inhibitors of protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases like cancer.[1][2]

These application notes provide a comprehensive guide for developing and executing cell-based assays to characterize the biological activity of this compound derivatives. The protocols detailed herein cover initial cytotoxicity screening, assessment of effects on cell cycle and apoptosis, and investigation into the inhibition of specific kinase signaling pathways.

General Compound Handling

Proper handling of this compound derivatives is crucial for obtaining reliable and reproducible results.

  • Solubility: These compounds are generally soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO.

  • Storage: Stock solutions should be stored at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles by preparing small aliquots.

  • Working Dilutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Experimental Workflow

A tiered approach is recommended for the evaluation of this compound derivatives. This workflow allows for an initial broad screening followed by more detailed mechanistic studies for promising compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target Validation A Cytotoxicity/Cell Viability Assay (e.g., MTT, CellTiter-Glo®) B Cell Cycle Analysis (Propidium Iodide Staining) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C D Western Blot Analysis (Phospho-protein levels) B->D C->D E Kinase Activity Assay (In vitro or cell-based) D->E

Caption: A tiered workflow for the evaluation of this compound derivatives.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data for a representative this compound derivative, designated as "Compound-X," to illustrate the expected outcomes of the described assays.

Table 1: Cytotoxicity of Compound-X against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer8.9
A549Lung Cancer12.5
PC-3Prostate Cancer7.1

Table 2: Effect of Compound-X on Cell Cycle Distribution in MCF-7 cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0.1% DMSO)55.328.116.6
Compound-X (5 µM)72.815.411.8

Table 3: Induction of Apoptosis by Compound-X in MCF-7 cells.

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Vehicle (0.1% DMSO)3.21.5
Compound-X (5 µM)25.78.4

Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound derivatives on cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the this compound derivative at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase (G0/G1, S, G2/M).

Protocol 3: Western Blot Analysis for Phosphorylated Kinase Substrates

This protocol is used to investigate the effect of the compounds on specific signaling pathways by detecting the phosphorylation status of key proteins.

Materials:

  • Cancer cell line

  • Complete growth medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2]

  • Determine the protein concentration of the lysates using a BCA assay.[2]

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[2]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Visualization

Derivatives of this compound may target various kinase signaling pathways implicated in cancer cell proliferation and survival. A generalized representation of a key pathway, the PI3K/Akt pathway, is shown below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival CompoundX This compound Derivative (Compound-X) CompoundX->Akt  Inhibits

Caption: A potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the initial characterization of this compound derivatives. By systematically evaluating their effects on cell viability, cell cycle, apoptosis, and key signaling pathways, researchers can effectively identify promising lead compounds for further development in areas such as oncology. The adaptability of these assays allows for their application across various cell lines and cancer types, facilitating a comprehensive understanding of the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for High-Throughput Screening of Aminopyridazine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of aminopyridazine libraries, a chemical scaffold of significant interest in modern drug discovery. Aminopyridazine derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. This document outlines detailed protocols for biochemical and cell-based assays, presents representative quantitative data from screening campaigns, and visualizes key experimental workflows and signaling pathways.

Introduction to Aminopyridazine Libraries in Drug Discovery

The aminopyridazine core is a versatile heterocyclic motif that has been successfully employed in the development of inhibitors for various enzyme families, notably protein kinases. Its structural features allow for diverse substitutions, enabling the creation of large and chemically diverse libraries for HTS. High-throughput screening of these libraries facilitates the rapid identification of "hit" compounds with desired biological activities, which can then be optimized into lead candidates for drug development.

Data Presentation: Inhibitory Activities of Aminopyridazine Derivatives

The following tables summarize representative data from high-throughput screening of aminopyridazine libraries against various protein kinases and cancer cell lines. This data is illustrative and serves to demonstrate how HTS results for an aminopyridazine library can be presented.

Table 1: Representative Inhibitory Activity of an Aminopyridazine Library against a Kinase Panel

Compound IDKinase TargetAssay Type% Inhibition at 10 µMIC50 (µM)Z'-Factor
APD-001Kinase AADP-Glo950.50.85
APD-002Kinase AADP-Glo12> 500.85
APD-003Kinase BADP-Glo881.20.79
APD-004Kinase BADP-Glo5> 500.79
APD-005Kinase CADP-Glo920.80.81
APD-006Kinase CADP-Glo9> 500.81

Table 2: Representative Anti-proliferative Activity of Aminopyridazine Hits in Cancer Cell Lines

Compound IDCell LineAssay Type% Inhibition at 10 µMIC50 (µM)
APD-001Cell Line X (e.g., HeLa)MTT980.8
APD-001Cell Line Y (e.g., A549)MTT921.5
APD-003Cell Line X (e.g., HeLa)MTT852.1
APD-003Cell Line Y (e.g., A549)MTT783.7
APD-005Cell Line X (e.g., HeLa)MTT951.1
APD-005Cell Line Y (e.g., A549)MTT892.3

Signaling Pathways Targeted by Aminopyridazine Derivatives

Aminopyridazine and related aminopyridine scaffolds have been shown to target key signaling pathways implicated in cancer and inflammatory diseases. The diagrams below, generated using the DOT language, illustrate two such pathways.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Aminopyridazine Aminopyridazine Inhibitor Aminopyridazine->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition.

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Aminopyridazine Aminopyridazine Inhibitor Aminopyridazine->JAK

JAK/STAT Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below.

Biochemical Assay: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format for the high-throughput screening of aminopyridazine libraries against a specific protein kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Purified kinase and substrate

  • Aminopyridazine library in DMSO

  • Assay plates (384-well, white, flat-bottom)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 20-50 nL of each compound from the aminopyridazine library source plate to the corresponding wells of the 384-well assay plate.

    • Include positive controls (known inhibitor) and negative controls (DMSO only) on each plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the assay plate containing the compounds.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 40 minutes.[1][2]

  • ADP to ATP Conversion and Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well.[1][2] This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[1][2]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess the quality of the assay. A Z'-factor ≥ 0.5 is generally considered acceptable for HTS.[3]

HTS_Workflow Start Start: Aminopyridazine Library CompoundPlating Compound Plating (384-well plate) Start->CompoundPlating ReagentAddition Addition of Kinase/ Substrate Mix CompoundPlating->ReagentAddition Incubation1 Incubation (60 min) ReagentAddition->Incubation1 ATP_Depletion Addition of ADP-Glo™ Reagent Incubation1->ATP_Depletion Incubation2 Incubation (40 min) ATP_Depletion->Incubation2 SignalGeneration Addition of Kinase Detection Reagent Incubation2->SignalGeneration Incubation3 Incubation (30-60 min) SignalGeneration->Incubation3 DataAcquisition Luminescence Reading Incubation3->DataAcquisition DataAnalysis Data Analysis (% Inhibition, Z'-Factor) DataAcquisition->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification

Biochemical HTS Workflow.
Cell-Based Assay: MTT Cell Proliferation Assay

This protocol is designed for a 384-well plate format to screen for the anti-proliferative effects of an aminopyridazine library on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Aminopyridazine library in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Assay plates (384-well, clear, flat-bottom, tissue culture-treated)

  • Multichannel pipettes or automated liquid handling system

  • Spectrophotometer plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 384-well plates at an optimized density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Add 40 nL of each aminopyridazine compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM).

    • Include DMSO-only wells as negative controls and a known cytotoxic compound as a positive control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plates for 4 hours at 37°C in a humidified 5% CO2 incubator.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a spectrophotometer plate reader.[5]

    • Calculate the percent inhibition of cell proliferation for each compound by normalizing the absorbance to the DMSO-treated control wells.

    • Identify hit compounds that exhibit significant anti-proliferative activity.

Cellular_HTS_Workflow Start Start: Cancer Cell Culture CellSeeding Cell Seeding (384-well plate) Start->CellSeeding Incubation1 Incubation (24 h) CellSeeding->Incubation1 CompoundAddition Compound Addition Incubation1->CompoundAddition Incubation2 Incubation (72 h) CompoundAddition->Incubation2 MTT_Addition MTT Addition Incubation2->MTT_Addition Incubation3 Incubation (4 h) MTT_Addition->Incubation3 Solubilization Formazan Solubilization Incubation3->Solubilization DataAcquisition Absorbance Reading (570 nm) Solubilization->DataAcquisition DataAnalysis Data Analysis (% Inhibition) DataAcquisition->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification

Cellular HTS Workflow.

References

Application Notes and Protocols for the Analytical Characterization of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for the analytical characterization of 6-Propoxypyridazin-3-amine is limited in publicly available literature. The following application notes and protocols are based on predicted data, established analytical methodologies for analogous compounds such as 6-Methoxypyridazin-3-amine, and general principles of analytical chemistry. These protocols should be considered as starting points and will likely require optimization for specific instrumentation and sample matrices.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a propoxy group at the 6-position and an amino group at the 3-position. The pyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Accurate and robust analytical methods are crucial for the identity, purity, and stability assessment of this compound in research and development settings.

This document provides a comprehensive overview of the analytical methods for the characterization of this compound, including predicted spectral data, detailed experimental protocols for chromatographic and spectroscopic techniques, and visual workflows to guide the analytical process.

Physicochemical Properties (Predicted and Analog-Based)

The physicochemical properties of this compound have been predicted based on its structure and comparison with the experimentally derived data for its analog, 6-Methoxypyridazin-3-amine.

PropertyPredicted Value for this compoundExperimental/Computed Value for 6-Methoxypyridazin-3-amine
Molecular Formula C₇H₁₁N₃OC₅H₇N₃O[1][2]
Molecular Weight 153.18 g/mol 125.13 g/mol [1][2]
CAS Number Not available7252-84-8[1][2]
Predicted LogP ~1.0-0.4[1]
Hydrogen Bond Donors 11[2]
Hydrogen Bond Acceptors 44[2]
Topological Polar Surface Area (TPSA) 61.03 Ų61.03 Ų[2]

Spectroscopic Characterization

The following sections provide predicted spectral data for this compound based on the known spectral characteristics of 6-Methoxypyridazin-3-amine and other similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4d1HH-4 (pyridazine ring)
~ 6.8d1HH-5 (pyridazine ring)
~ 5.8br s2H-NH₂
~ 4.2t2H-OCH₂-
~ 1.7sext2H-CH₂- (middle)
~ 0.9t3H-CH₃

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 164C-6
~ 158C-3
~ 125C-4
~ 115C-5
~ 69-OCH₂-
~ 22-CH₂- (middle)
~ 10-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in this compound.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium-StrongN-H stretchPrimary amine (-NH₂)
3100 - 3000MediumC-H stretchAromatic C-H
2980 - 2850Medium-StrongC-H stretchAliphatic C-H
~ 1620StrongN-H bendPrimary amine (-NH₂)
~ 1580StrongC=N stretchPyridazine ring
~ 1250StrongC-O stretchAryl-alkyl ether
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

m/zIon
153.09[M]⁺
154.10[M+H]⁺
111.06[M-C₃H₇]⁺

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. Due to the basic nature of the amine group, reversed-phase HPLC with a C18 column is a suitable starting point. Since the molecule has a UV chromophore, UV detection is appropriate.

General HPLC Protocol

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate buffer, pH 3-7) is recommended to achieve good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, particularly for assessing its volatility and for the identification of volatile impurities. The primary amine functionality may require derivatization to improve peak shape and thermal stability, although analysis of the underivatized amine is also possible on specialized columns.

General GC-MS Protocol

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., a wax or amine-specific column) is recommended for the analysis of the underivatized amine. A non-polar column (e.g., DB-5ms) can be used for the derivatized analyte.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

  • Derivatization (Optional): Silylation with reagents like BSTFA or acylation with trifluoroacetic anhydride can be performed to improve chromatographic performance.

Experimental Workflows (Graphviz Diagrams)

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Preparation Sample Preparation (Dissolution/Derivatization) Sample->Preparation HPLC HPLC Analysis (Purity & Quantification) Preparation->HPLC GCMS GC-MS Analysis (Volatiles & ID) Preparation->GCMS NMR NMR Spectroscopy (Structural Elucidation) Preparation->NMR IR IR Spectroscopy (Functional Groups) Preparation->IR Data_Analysis Data Analysis & Interpretation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Characterization Complete Characterization (Identity, Purity, Structure) Data_Analysis->Characterization

Caption: General analytical workflow for the characterization of this compound.

Chromatographic_Method_Development Start Start: Crude Sample Column_Selection Column Selection (e.g., C18 for HPLC, WAX for GC) Start->Column_Selection Mobile_Phase Mobile Phase/ Oven Program Optimization Column_Selection->Mobile_Phase Detection Detector Parameter Optimization (e.g., Wavelength) Mobile_Phase->Detection Validation Method Validation (Linearity, Accuracy, Precision) Detection->Validation End Finalized Analytical Method Validation->End

Caption: Logical workflow for chromatographic method development.

Conclusion

The analytical characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. While direct experimental data is scarce, the predictive data and generalized protocols provided in these application notes offer a solid foundation for researchers to develop and validate robust analytical methods for this compound. It is imperative to perform in-house validation of these methods to ensure their suitability for the intended purpose.

References

Application Note & Protocol: HPLC and LC-MS Methods for Purity Analysis of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purity analysis of 6-Propoxypyridazin-3-amine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are designed for robustness and accuracy in quantifying the main component and detecting potential impurities. These protocols are intended to serve as a comprehensive guide for quality control and assurance in a drug development setting.

Introduction

This compound is a substituted pyridazine derivative of significant interest in medicinal chemistry. The purity of such intermediates is a critical parameter that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are essential for its quality control. This application note details a reversed-phase HPLC method for purity assessment and an LC-MS method for the identification and quantification of trace impurities.

Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in Methanol, Acetonitrile, DMSO
UV λmax~254 nm

I. HPLC Method for Purity Analysis

This method is suitable for determining the purity of this compound and quantifying known impurities.

Instrumentation and Conditions
ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Detection 254 nm
Experimental Protocol

1. Standard Preparation:

  • Accurately weigh about 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the mobile phase.

2. Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in a 10 mL volumetric flask with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • The purity of the sample is calculated based on the area percentage of the main peak.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Typical Retention Times and Limits of Detection

CompoundRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
This compound8.50.10.3
Potential Impurity 16.20.080.25
Potential Impurity 210.10.090.28

II. LC-MS Method for Impurity Identification and Quantification

This method provides higher sensitivity and specificity for the detection and identification of unknown impurities and degradation products.

Instrumentation and Conditions
ParameterSpecification
LC System UPLC/HPLC system coupled to a Mass Spectrometer
MS Detector Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 10 min, hold for 3 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Scan Range (Q-TOF) m/z 50-500
Experimental Protocol

1. Sample Preparation:

  • Prepare a 100 µg/mL solution of the this compound sample in methanol.

  • Filter through a 0.22 µm syringe filter.

2. Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect all ions.

  • Use tandem MS (MS/MS) to fragment ions of interest for structural elucidation of impurities.

  • Quantify impurities using an external standard method if reference standards are available, or by relative peak area if not. Common impurities in related syntheses can arise from starting materials or byproducts.[1]

Data Presentation

Table 2: Expected Mass-to-Charge Ratios

CompoundExpected [M+H]⁺ (m/z)
This compound154.0975
Potential Starting Material ImpurityVaries
Potential Dimer Impurity307.1873

Workflow and Logical Relationships

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution in Methanol weigh->dissolve filter Filtration dissolve->filter hplc_inject Injection filter->hplc_inject For Purity lcms_inject Injection filter->lcms_inject For Impurity ID hplc_separate Chromatographic Separation hplc_inject->hplc_separate uv_detect UV Detection (254 nm) hplc_separate->uv_detect purity_calc Purity Calculation (% Area) uv_detect->purity_calc lcms_separate Chromatographic Separation lcms_inject->lcms_separate ms_detect MS Detection (ESI+) lcms_separate->ms_detect msms_frag MS/MS Fragmentation ms_detect->msms_frag impurity_id Impurity Identification ms_detect->impurity_id msms_frag->impurity_id report Final Report purity_calc->report impurity_quant Impurity Quantification impurity_id->impurity_quant impurity_quant->report

Caption: Analytical workflow for this compound purity analysis.

Discussion

The provided HPLC method is a reliable technique for routine quality control, offering a good balance of resolution and analysis time. The use of a C18 column is standard for moderately polar compounds like this compound. The gradient elution ensures that both the main compound and potential impurities with a range of polarities are well-separated.

The LC-MS method is indispensable for a deeper understanding of the impurity profile. High-resolution mass spectrometry (like Q-TOF) allows for the determination of the elemental composition of unknown impurities, which is a significant advantage in their structural elucidation. For routine quantification of known impurities, a more sensitive and robust triple quadrupole mass spectrometer can be employed.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the comprehensive purity analysis of this compound. These protocols can be implemented in a quality control laboratory to ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective drug products. Method validation according to ICH guidelines is recommended before implementation for GMP purposes.

References

Application Notes and Protocols: Kinase Inhibition Assay for Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] Pyridazine-containing compounds have emerged as a promising scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[3][4] This document provides a detailed protocol for a biochemical kinase inhibition assay using a luminescence-based method, which is well-suited for the screening and characterization of pyridazine-based small molecule inhibitors.

The principle of this assay is to quantify the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[5] The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[5] Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.[6][7]

Featured Kinase Family: Janus Kinases (JAKs)

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. This pathway is essential for hematopoiesis and immune responses.[1] Members of the JAK family, such as Tyrosine Kinase 2 (TYK2), have been identified as therapeutic targets for various immuno-inflammatory diseases, and pyridazine-based scaffolds have been explored for developing selective inhibitors.[8]

Quantitative Data: Inhibitory Activity of Pyridazine and Related Heterocyclic Compounds

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various pyridazine and related heterocyclic compounds against different protein kinases, demonstrating the potential of this chemical class as kinase inhibitors.

Compound ClassTarget KinaseIC50 (nM)Reference Compound Example
Imidazo[1,2-b]pyridazinePIM-113Not specified in source
Imidazo[1,2-b]pyridazineTYK2 (JH2 domain)<100 (cellular IC50)Compound 7
Pyridazin-3-amineVEGFR-2VariesNot specified in source
Pyridazine DerivativesALK5Single-digit nMCompound 23
Pyrazine DerivativesTrkA5 - 12Compounds 39 & 40
Pyrrolo[2,3-b]pyrazinesITK/JAK3100 - 1000Compounds 15-16

Table 1: Representative IC50 values for pyridazine and related heterocyclic kinase inhibitors. Note that assay conditions and specific compound structures vary across different studies.

Kinase TargetPyridazine-based CompoundIC50 (µM)
DAPK1Compound 2 (Aminopyridazine)13
DAPK1Compound 3 (Imidazo[1,2-b]pyridazine)0.247

Table 2: IC50 values for specific pyridazine compounds against DAPK1.[9]

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based using ADP-Glo™)

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening (HTS) of pyridazine compounds.[1][10]

Materials:

  • Purified recombinant target kinase (e.g., TYK2)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Pyridazine test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the pyridazine test compounds in 100% DMSO.

    • Transfer a small volume (e.g., 1 µL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well assay plate.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase and substrate in the kinase assay buffer. The optimal concentrations of both should be predetermined.

    • Add the kinase/substrate mixture (e.g., 5 µL) to each well of the assay plate containing the test compounds.

    • Include a "no kinase" control by adding the substrate mixture without the enzyme to a set of wells for 100% inhibition control.[1]

    • Include a "vehicle" control with kinase, substrate, and DMSO for 0% inhibition.

  • Initiation and Incubation:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for the target kinase.

    • Initiate the kinase reaction by adding the ATP solution (e.g., 5 µL) to all wells.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent (e.g., 10 µL) to each well.[5][11]

    • Incubate the plate at room temperature for 40 minutes.[5][12]

    • Add the Kinase Detection Reagent (e.g., 20 µL) to each well to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal.[5][11]

    • Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.[5][12]

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis compound_prep 1. Compound Plating (Pyridazine dilutions & controls in 384-well plate) add_reagents 3. Add Kinase/Substrate Mix to Plate reagent_prep 2. Reagent Master Mix (Kinase + Substrate in buffer) start_reaction 4. Initiate with ATP Incubate (e.g., 60 min) add_reagents->start_reaction stop_reaction 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent, incubate 40 min) start_reaction->stop_reaction add_detection 6. Generate Signal (Add Detection Reagent, incubate 30 min) stop_reaction->add_detection read_plate 7. Read Luminescence add_detection->read_plate calc_ic50 8. Calculate % Inhibition & IC50 read_plate->calc_ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (e.g., TYK2) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 4. Dimerization STAT->STAT_P DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 6. Gene Expression Inhibitor Pyridazine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

References

Application Notes and Protocols for In Vivo Experimental Design of 6-Propoxypyridazin-3-amine Analogs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities.[1] Analogs of 6-Propoxypyridazin-3-amine are emerging as a promising class of small molecules with potential therapeutic applications in oncology and inflammatory diseases. Extensive research on similar pyridazine structures has pointed towards activities like the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a valuable class of therapeutic agents.[2]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound analogs in murine models. The protocols detailed herein cover essential stages of preclinical drug development, including pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and toxicology studies. The aim is to establish a robust framework for assessing the therapeutic potential and safety profile of these novel compounds.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[3][4] This information is critical for optimizing dosing regimens to achieve therapeutic concentrations at the target site.

Data Presentation: Pharmacokinetic Parameters
ParameterAnalog 1Analog 2Vehicle Control
Dose (mg/kg) 1010N/A
Route of Administration IV, POIV, PON/A
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ngh/mL)
AUC (0-inf) (ngh/mL)
Half-life (t1/2) (h)
Clearance (CL) (mL/h/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F%)
Experimental Protocol: Murine Pharmacokinetic Analysis
  • Animal Model:

    • Species: Male/Female BALB/c mice, 6-8 weeks old.

    • Acclimatize animals for at least 7 days before the experiment.[5]

    • House mice in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Compound Administration:

    • Prepare the this compound analog in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • For intravenous (IV) administration, administer a single bolus dose via the tail vein.

    • For oral (PO) administration, deliver the compound using oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]

    • Utilize serial bleeding techniques from the submandibular or saphenous vein to minimize the number of animals required.[3]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of the analog in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Experimental Workflow: Pharmacokinetics

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Compound_Prep Compound Formulation Dosing Dosing (IV/PO) Compound_Prep->Dosing Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis PK Parameter Calculation LC_MS_MS->PK_Analysis

Caption: Workflow for Murine Pharmacokinetic Studies.

Pharmacodynamic (PD) Studies

Pharmacodynamic studies aim to understand the biochemical and physiological effects of the drug on the body and to establish a dose-response relationship. For kinase inhibitors, a key PD endpoint is the measurement of target engagement and inhibition in relevant tissues.[6][7]

Data Presentation: Target Modulation in Tumor Tissue
AnalogDose (mg/kg)Time Post-Dose (h)% Inhibition of p-Target
1102
1108
11024
2102
2108
21024
VehicleN/A240
Experimental Protocol: In Vivo Target Modulation Assay
  • Animal Model:

    • Use tumor-bearing mice (e.g., from a xenograft model as described in the Efficacy section).

    • Ensure tumors have reached a suitable size (e.g., 300-500 mm³) before compound administration.[8]

  • Compound Administration:

    • Administer a single dose of the this compound analog or vehicle control.

  • Tissue Collection:

    • At various time points post-dose, euthanize the mice and excise the tumors.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen to preserve protein phosphorylation states.

  • Protein Extraction and Analysis:

    • Homogenize the tumor tissue and extract proteins.

    • Determine the concentration of the phosphorylated target protein (p-Target) and total target protein (Total-Target) using methods such as Western blot or ELISA.

  • Data Analysis:

    • Normalize the level of p-Target to the level of Total-Target.

    • Calculate the percentage inhibition of target phosphorylation relative to the vehicle-treated control group.

    • Correlate the extent of target inhibition with the plasma concentrations of the analog obtained from parallel PK studies to establish a PK/PD relationship.[8]

Signaling Pathway: Hypothesized Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Target_Kinase Target Kinase (e.g., VEGFR, JNK) Receptor->Target_Kinase Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Analog This compound Analog Analog->Target_Kinase

Caption: Hypothesized Kinase Inhibition Pathway.

Efficacy Studies

Efficacy studies are designed to evaluate the therapeutic effect of the drug candidate in a disease model. For oncology indications, tumor xenograft models in immunodeficient mice are commonly used.[5][9]

Data Presentation: Antitumor Efficacy in Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle ControlN/AQD0
Analog 110QD
Analog 130QD
Analog 210QD
Analog 230QD
Positive Control
Experimental Protocol: Tumor Xenograft Efficacy Study
  • Animal Model:

    • Species: Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

    • NSG mice are suitable for patient-derived xenografts (PDX).[10]

  • Tumor Cell Implantation:

    • Subcutaneously implant human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[9][11]

    • Monitor the mice for tumor growth.

  • Study Initiation and Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.[11]

    • Administer the this compound analog, vehicle, or a positive control compound according to the specified dosing schedule (e.g., once daily, orally).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.[5][11]

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • The primary endpoint is tumor growth inhibition (TGI).

    • Euthanize mice when tumors reach the maximum allowed size or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Calculate the % TGI for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor volume between groups.

Experimental Workflow: Efficacy Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Randomization Randomization into Groups Implantation->Randomization Dosing Daily Dosing Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Monitoring->Dosing Data_Collection Final Data Collection Monitoring->Data_Collection TGI_Analysis TGI Calculation & Analysis Data_Collection->TGI_Analysis

Caption: Workflow for Xenograft Efficacy Studies.

Toxicology Studies

Toxicology studies are performed to identify potential adverse effects of a new compound and to determine a safe dose range for further studies.

Data Presentation: Acute Toxicology Profile
Treatment GroupDose (mg/kg)RouteMortalityClinical ObservationsChange in Body Weight (%)Key Organ Weight ChangesHistopathology Findings
Vehicle ControlN/APO
Analog 150PO
Analog 1150PO
Analog 1500PO
Experimental Protocol: Acute Toxicology Study
  • Animal Model:

    • Use a standard rodent strain (e.g., C57BL/6 or BALB/c mice), both male and female.

  • Dose Administration:

    • Administer single, escalating doses of the this compound analog to different groups of mice.[12]

    • Include a vehicle control group.

  • Observation Period:

    • Monitor the animals closely for signs of toxicity and mortality for a period of 14 days.

    • Record clinical signs daily (e.g., changes in posture, activity, breathing).

    • Measure body weight at regular intervals.

  • Terminal Procedures:

    • At the end of the observation period, euthanize all surviving animals.

    • Conduct a gross necropsy to examine for any visible abnormalities.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) and weigh them.

    • Preserve organs in formalin for histopathological examination.

  • Data Analysis:

    • Determine the maximum tolerated dose (MTD).

    • Summarize all clinical observations, body and organ weight changes, and histopathological findings.

Experimental Workflow: Toxicology

G cluster_dosing Dosing Phase cluster_monitoring Observation Phase (14 Days) cluster_analysis Terminal Analysis Dose_Groups Establish Dose Groups Single_Dose Single Dose Administration Dose_Groups->Single_Dose Clinical_Obs Daily Clinical Observation Single_Dose->Clinical_Obs Body_Weight Body Weight Measurement Single_Dose->Body_Weight Necropsy Gross Necropsy Clinical_Obs->Necropsy Body_Weight->Necropsy Organ_Collection Organ Collection & Weight Necropsy->Organ_Collection Histopathology Histopathology Organ_Collection->Histopathology

Caption: Workflow for Acute Toxicology Studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Propoxypyridazin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route for this compound? A1: The most common and effective method is a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting the commercially available 3-amino-6-chloropyridazine with a propoxide nucleophile.[1][2] The propoxide is typically generated in situ by treating propanol with a strong base, or by using a pre-formed salt like sodium propoxide. This reaction is analogous to the Williamson ether synthesis.[3][4][5]

Q2: Which reaction parameters are most critical for maximizing the yield of the propoxylation step? A2: Several parameters are crucial for a successful synthesis:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate propanol and form the propoxide anion. Sodium hydride (NaH) is highly effective. Other bases like potassium tert-butoxide (KOtBu) can also be used. The base must be strong enough to completely deprotonate the alcohol.[3][5]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or 1,4-Dioxane are often preferred. Alternatively, using an excess of propanol as both the reactant and solvent can be effective.[6]

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures typically range from room temperature to the reflux temperature of the solvent, depending on the reactivity of the substrate and the strength of the nucleophile.

  • Anhydrous Conditions: The presence of water is detrimental as it can consume the base and react with the starting material to form the unwanted byproduct, 6-amino-pyridazin-3(2H)-one. Therefore, using anhydrous solvents and reagents under an inert atmosphere (e.g., Nitrogen or Argon) is critical.

Q3: What are the common byproducts in this synthesis and how can their formation be minimized? A3: The most common byproduct is 6-amino-pyridazin-3(2H)-one, which forms if water is present in the reaction mixture. The propoxide or other base can react with water to form hydroxide ions, which then attack the 3-amino-6-chloropyridazine. To minimize this, ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. Another potential issue is an incomplete reaction, leaving unreacted starting material. This can be addressed by ensuring a sufficient excess of the propoxide nucleophile and allowing adequate reaction time.

Q4: What are the most effective methods for purifying the final product, this compound? A4: After aqueous workup to remove the base and salts, the crude product can be purified using several methods.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting material and byproducts. A gradient elution system, such as ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the crude product is a solid of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Reaction Pathway and Potential Side Reaction

G SM 3-Amino-6-chloropyridazine Reagent1 1. NaH, Propanol 2. Heat SM->Reagent1 Reagent2 Trace H₂O, Base Heat SM->Reagent2 Product This compound (Desired Product) Reagent1->Product SNAr Reaction Byproduct 6-Amino-pyridazin-3(2H)-one (Side Product) Reagent2->Byproduct Hydrolysis

Caption: Main SNAr reaction pathway and the competing hydrolysis side reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently anhydrous conditions.3. Reaction temperature is too low.4. Insufficient reaction time.1. Use a fresh, unopened container of base.2. Flame-dry all glassware, use anhydrous solvents, and maintain an inert atmosphere.3. Gradually increase the temperature (e.g., in 10-20 °C increments) while monitoring by TLC.4. Extend the reaction time and monitor for completion by TLC or LC-MS.
Significant Byproduct Formation (6-amino-pyridazin-3(2H)-one) 1. Presence of water in reagents or solvent.2. Reaction vessel not properly dried or inerted.1. Use freshly distilled or commercially available anhydrous solvents. Ensure propanol is dry.2. Flame-dry all glassware immediately before use and maintain a positive pressure of nitrogen or argon.
Incomplete Reaction (Starting material remains) 1. Insufficient amount of base or propanol.2. Poor mixing of the heterogeneous mixture (e.g., NaH).3. Reaction time is too short.1. Increase the equivalents of base and propanol (e.g., from 1.5 to 2.0 eq).2. Ensure vigorous stirring throughout the reaction.3. Continue monitoring the reaction until the starting material is consumed.
Difficult Purification 1. Product and starting material have very similar polarity.2. Oily product that is difficult to handle.1. Optimize the solvent system for column chromatography; try a shallow gradient or a different solvent system (e.g., Dichloromethane/Methanol).2. Attempt to form a salt (e.g., hydrochloride salt) which may be a more crystalline and easily handled solid.

Optimization of Reaction Conditions

The choice of base and solvent can significantly impact the reaction yield. The following table provides an illustrative guide to optimizing these conditions.

Base (eq)SolventTemperature (°C)Typical Yield Range*Notes
NaH (1.5)Propanol8075-90%Propanol acts as both reagent and solvent. Good for scalability.
NaH (1.5)THF (anhydrous)65 (reflux)70-85%Requires addition of propanol (1.5-2.0 eq). Good control over reaction.
KOtBu (1.5)Dioxane10065-80%A homogeneous option, but the base is more sterically hindered.
K₂CO₃ (3.0)DMF12040-60%Weaker base requires higher temperatures and may result in lower yields.

*Note: These values are illustrative and based on general principles of nucleophilic aromatic substitution. Actual yields may vary based on experimental scale, purity of reagents, and specific laboratory conditions.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-amino-6-chloropyridazine using sodium hydride and propanol.

Materials:

  • 3-amino-6-chloropyridazine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous n-Propanol

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere of nitrogen, add sodium hydride (1.5 eq) to a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Formation of Alkoxide: Carefully add anhydrous n-propanol via syringe. The mixture will fizz as hydrogen gas is evolved. Stir at room temperature for 30 minutes to ensure complete formation of sodium propoxide.

  • Addition of Starting Material: Add 3-amino-6-chloropyridazine (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding water to destroy any excess sodium hydride.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Experimental Workflow Visualization

G A Setup Flame-dried flask under N₂ B Add NaH and Propanol A->B C Stir 30 min at RT (Propoxide formation) B->C D Add 3-amino-6-chloropyridazine C->D E Heat to 80 °C Monitor by TLC D->E F Cool to 0 °C and Quench (Slowly add H₂O) E->F G Aqueous Workup (Extract with EtOAc) F->G H Dry & Concentrate G->H I Purification (Column Chromatography) H->I J Pure Product I->J

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckSM Starting Material (SM) Consumed? Start->CheckSM CheckByproduct Major Byproduct (Pyridazinone) Present? CheckSM->CheckByproduct Yes IncompleteRxn Incomplete Reaction CheckSM->IncompleteRxn No WaterIssue Water Contamination CheckByproduct->WaterIssue Yes BaseIssue Base Inactivity CheckByproduct->BaseIssue No Sol1 Increase Temp/Time Increase Reagent eq. IncompleteRxn->Sol1 Sol2 Use Anhydrous Reagents Flame-Dry Glassware WaterIssue->Sol2 Sol3 Use Fresh Base BaseIssue->Sol3

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Suzuki-Miyaura Coupling of Aminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of aminopyridazines. This guide addresses common side reactions and experimental challenges in a question-and-answer format to facilitate rapid problem-solving and optimization of your synthetic protocols.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Coupled Product

Question: My Suzuki-Miyaura reaction with an aminopyridazine substrate is failing or providing a very low yield. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the Suzuki-Miyaura coupling of aminopyridazines is a common issue, often attributable to the inherent reactivity of the substrate and the specific reaction conditions. The primary culprits are catalyst inhibition and suboptimal reaction parameters.

Troubleshooting Workflow:

G start Low/No Yield catalyst Catalyst Inhibition? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Quality? start->reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) catalyst->ligand Coordination of N-atoms to Pd precatalyst Use a Pre-catalyst (e.g., Buchwald G3 pre-catalysts) catalyst->precatalyst loading Increase Catalyst Loading (e.g., 2-5 mol%) catalyst->loading base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) conditions->base solvent Change Solvent System (e.g., Dioxane/H2O, Toluene, 2-MeTHF) conditions->solvent temp Optimize Temperature (e.g., 80-110 °C) conditions->temp degas Ensure Rigorous Degassing reagents->degas Oxygen deactivates catalyst boronic_ester Use Boronic Ester (Pinacol or MIDA) reagents->boronic_ester Boronic acid instability purity Verify Reagent Purity reagents->purity end Improved Yield ligand->end precatalyst->end loading->end base->end solvent->end temp->end degas->end boronic_ester->end purity->end

Caption: Troubleshooting workflow for low or no yield in aminopyridazine Suzuki-Miyaura coupling.

Detailed Explanations:

  • Catalyst Inhibition: The lone pairs of electrons on the pyridazine ring nitrogens and the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species. This is a primary cause of low reactivity.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and minimize the inhibitory coordination of the aminopyridazine. The use of palladium pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species in solution. In some cases, a modest increase in catalyst loading (from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.

    • Solution: A screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., 1,4-dioxane/water, toluene, 2-MeTHF), and temperatures (typically in the range of 80-110 °C) is often necessary to find the optimal conditions for a specific aminopyridazine substrate.

  • Reagent Quality and Reaction Setup: The stability of the boronic acid and the presence of oxygen can significantly impact the reaction outcome.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote side reactions. The use of more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate issues related to protodeboronation.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant quantities of side products, making purification difficult. What are the common side reactions and how can I minimize them?

Answer:

Several side reactions can compete with the desired cross-coupling pathway. The most common are protodeboronation, dehalogenation, and homocoupling.

G start Aminopyridazine-X + Ar-B(OR)2 desired_product Aminopyridazine-Ar start->desired_product Suzuki-Miyaura Coupling protodeboronation Protodeboronation (Ar-H) start->protodeboronation dehalogenation Dehalogenation (Aminopyridazine-H) start->dehalogenation homocoupling Homocoupling (Ar-Ar) start->homocoupling Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + [Ar'-B(OR)2(OH)]- Dehalogenation Dehalogenation PdII_complex->Dehalogenation + Hydride Source PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product Protodeboronation Protodeboronation Homocoupling Homocoupling ArX Aminopyridazine-X ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmetalation ArB->Protodeboronation + H2O, Base ArB->Homocoupling O2, Pd(II) Base Base (e.g., K2CO3) Base->Transmetalation Inhibition_Mechanism Active_Catalyst Pd(0)L2 (Active) Inactive_Complex Pd(0)L(Aminopyridazine) (Inactive Complex) Active_Catalyst->Inactive_Complex + Aminopyridazine Oxidative_Addition Oxidative Addition (Desired Path) Active_Catalyst->Oxidative_Addition + Ar-X Aminopyridazine Aminopyridazine Aminopyridazine->Inactive_Complex

Technical Support Center: Purification of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Propoxypyridazin-3-amine. The guidance is structured to help you diagnose and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route, which typically starts from 3,6-dichloropyridazine. The most common impurities include:

  • Unreacted Starting Materials: 3,6-dichloropyridazine.

  • Unreacted Intermediate: 3-amino-6-chloropyridazine from the initial amination step.[1][2]

  • Over-reaction Byproduct: 3,6-diaminopyridazine, formed if the amination reaction is not selective.[1]

  • Side-reaction Products: Pyridazin-3-amine, which results from a dehalogenation side reaction.[1]

  • Reagent-derived Impurities: Homocoupled byproducts from the propoxy source.[1]

Q2: My purified this compound shows a low and broad melting point. What does this suggest?

A2: A depressed and broad melting point range is a classic indicator of the presence of impurities.[3] These impurities disrupt the crystal lattice of the pure compound, leading to a lower energy requirement for melting. We recommend further purification using techniques like column chromatography or recrystallization to remove the contaminants.[3]

Q3: I am observing unexpected peaks in the ¹H NMR spectrum of my sample. How can I identify their source?

A3: Unexpected signals in an NMR spectrum can originate from several sources.[3] To identify them, you can:

  • Check for Residual Solvents: Compare your spectrum to the known chemical shifts of common laboratory solvents used during synthesis or purification (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Identify Exchangeable Protons: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. Peaks corresponding to exchangeable protons, such as those from -NH₂ or water, will either shift or disappear.[3]

  • Analyze for Known Impurities: Compare your spectrum with the spectra of potential impurities like the 3-amino-6-chloropyridazine intermediate to see if there is a match.

Q4: Which purification technique is most effective for this compound?

A4: Silica gel column chromatography is generally the most effective and widely used method for purifying this compound, as it can separate the target compound from both more polar and less polar impurities.[4] For achieving very high purity (>99%), recrystallization can be an excellent final polishing step, provided a suitable solvent system is identified.[4]

Troubleshooting Guides

Issue 1: Low Purity After Silica Gel Column Chromatography

Observed Problem: The purity of this compound is below the desired specification (e.g., <98%) after column chromatography, with impurities co-eluting with the product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Separation Resolution The polarity of the mobile phase is too high, causing rapid elution of all components. Solution: Decrease the initial polarity of the eluent. Use a shallower gradient (e.g., a slow increase from 0% to 5% Methanol in Dichloromethane) to improve separation.[1][4]
Impurity Polarity is Very Similar to Product The impurity and the product have very similar affinities for the stationary and mobile phases. Solution: Consider switching to a different purification technique like preparative HPLC or reverse-phase chromatography.[1] Alternatively, try recrystallization from various solvent systems to isolate the desired compound.[1]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Sample Loaded in a Strong Solvent The crude sample was dissolved in a highly polar solvent (like pure methanol) for loading, causing it to spread into a wide band. Solution: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., Dichloromethane).[4] For better results, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]
Issue 2: Significant Presence of Unreacted 3-amino-6-chloropyridazine

Observed Problem: Analytical data (e.g., LC-MS, NMR) shows a significant amount of the 3-amino-6-chloropyridazine intermediate in the final product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Reaction The reaction time was insufficient, or the temperature was too low for the coupling reaction to proceed to completion. Solution: Increase the reaction time and/or temperature. Monitor the reaction closely using TLC or LC-MS until the starting material is fully consumed.[1]
Insufficient Reagents An inadequate amount of the propoxy source (e.g., propanol with a base, or a propoxyboronic acid derivative) was used. Solution: Increase the molar equivalents of the coupling partner, typically to between 1.2 and 1.5 equivalents relative to the 3-amino-6-chloropyridazine.[1]
Inactive Catalyst The palladium catalyst used for the cross-coupling reaction was deactivated due to improper handling or storage. Solution: Use a fresh batch of high-quality palladium catalyst and ligand. Ensure the reaction is performed under a thoroughly degassed, inert atmosphere (Nitrogen or Argon).[1][2]

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound, based on typical results for structurally analogous compounds.[4]

Purification TechniquePurity Achieved (Typical)Yield (Typical)Key Parameters
Silica Gel Chromatography >98%70-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Dichloromethane/Methanol gradient
Recrystallization >99%50-80%Solvent System: Ethanol/Water or Toluene

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol describes a standard procedure for the purification of this compound using silica gel chromatography.[4]

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hexanes or Ethyl Acetate for TLC

  • Glass chromatography column and fraction collection tubes

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase system. A common starting point is a gradient of 0% to 5% Methanol in Dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal volume of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the lowest polarity mobile phase (e.g., 100% DCM).

  • Fraction Collection: Collect fractions systematically as the solvent flows through the column. Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the product.

  • Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of MeOH) to elute the product.

  • Pooling and Solvent Removal: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product. Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

G Diagram 1: General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 3,6-Dichloropyridazine Intermediate 3-Amino-6-chloropyridazine Start->Intermediate Amination Crude Crude this compound Intermediate->Crude Propoxylation (e.g., Suzuki Coupling) Purify Column Chromatography / Recrystallization Crude->Purify Analyze Purity Assessment (NMR, LC-MS) Purify->Analyze Final Pure this compound (>98%) Analyze->Final

Caption: Synthetic and purification workflow for this compound.

G Diagram 2: Troubleshooting Low Purity After Purification Start Purity < 98% after initial purification? CheckTLC Analyze TLC of combined fractions Start->CheckTLC Streaking Are spots streaking or overlapping? CheckTLC->Streaking Optimize Optimize mobile phase (shallower gradient) Streaking->Optimize Yes CheckLoading Was column overloaded or loaded improperly? Streaking->CheckLoading No Rerun Re-purify with optimized conditions Optimize->Rerun Success Purity > 98% Rerun->Success DryLoad Reduce load and use dry loading technique CheckLoading->DryLoad Yes Alternative Consider alternative method (Prep-HPLC, Recrystallization) CheckLoading->Alternative No DryLoad->Rerun Alternative->Success

Caption: Troubleshooting flowchart for low purity issues.

G Diagram 3: Origin of Key Synthesis Impurities S1 Step 1: Amination (3,6-dichloropyridazine + NH3) I1 Impurity: Unreacted 3,6-dichloropyridazine S1->I1 Incomplete Reaction I2 Impurity: Over-amination (3,6-diaminopyridazine) S1->I2 Side Reaction S2 Step 2: Propoxylation (3-amino-6-chloropyridazine + Propoxy Source) I3 Impurity: Unreacted 3-amino-6-chloropyridazine S2->I3 Incomplete Reaction I4 Impurity: Dehalogenation (Pyridazin-3-amine) S2->I4 Side Reaction

Caption: Relationship between synthetic steps and common impurities.

References

Optimizing reaction conditions for the synthesis of 3-amino-6-substituted pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-amino-6-substituted pyridazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-amino-6-substituted pyridazines?

A1: The most prevalent methods involve the functionalization of a pre-existing pyridazine ring, primarily through:

  • Palladium-catalyzed cross-coupling reactions: The Suzuki-Miyaura coupling is widely used, typically starting from 3-amino-6-chloropyridazine and an appropriate boronic acid.[1][2]

  • Nucleophilic substitution: This can be used to introduce various substituents at the 6-position.[1]

  • Acylation: N-substituted 3-amino-6-chloropyridazines can be prepared via acylation.

Alternative methods include the construction of the pyridazine ring from 1,4-dicarbonyl precursors and hydrazine.[1][3]

Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings of 3-amino-6-chloropyridazine are common and can be attributed to several factors:[1]

  • Homocoupling of the boronic acid: This side reaction can be significant.[1]

  • Protodeboronation of the boronic acid: The boronic acid can be replaced by a hydrogen atom, rendering it inactive.[4]

  • Hydrolysis of the C-Cl bond: This leads to the formation of a pyridazinone byproduct.[1]

  • Catalyst inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst and inhibit its activity.[5]

  • Poor solubility of reactants. [6]

Q3: I am observing a significant amount of a biaryl byproduct from the homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling is often promoted by the presence of oxygen.[4] To minimize this side reaction:

  • Thoroughly degas your reaction mixture and solvents: Bubbling an inert gas like argon or nitrogen through the solvent before adding the catalyst is crucial.[7]

  • Use a Pd(0) catalyst: While Pd(II) precatalysts are common, they require in-situ reduction which can sometimes favor homocoupling.[7]

  • Optimize reaction temperature: Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes help.[7]

Q4: My main byproduct is a pyridazinone. What is causing its formation and how can I prevent it?

A4: The formation of a pyridazinone derivative is due to the hydrolysis of the halogen at the 6-position.[7] This is more likely to occur at elevated temperatures in the presence of water and a base. To prevent this:

  • Use anhydrous conditions: Ensure all your reagents and solvents are dry.

  • Control the reaction temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Choose a non-nucleophilic base: A hindered base is less likely to attack the pyridazine ring directly.[7]

Q5: What is protodeboronation and how can I avoid it in my Suzuki coupling reaction?

A5: Protodeboronation is the cleavage of the C-B bond in the boronic acid by a proton source, leading to the formation of an arene byproduct and reducing the amount of boronic acid available for the cross-coupling reaction.[4][8] To mitigate this:

  • Use anhydrous solvents and reagents. [8]

  • Employ milder bases such as potassium carbonate or cesium carbonate.[4]

  • Consider using boronic esters (e.g., pinacol esters): These are often more stable towards hydrolysis than the corresponding boronic acids.[7]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low or no conversion of your 3-amino-6-halopyridazine starting material.

G start Low/No Conversion catalyst_check Is the catalyst system appropriate for a potentially deactivating substrate? start->catalyst_check base_check Is the base strong enough and soluble? catalyst_check->base_check No catalyst_solution Solution: - Use a catalyst with bulky, electron-rich ligands (e.g., Buchwald ligands). - Increase catalyst loading (e.g., up to 10 mol%). - Screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3). catalyst_check->catalyst_solution Yes conditions_check Are the reaction conditions optimal? base_check->conditions_check No base_solution Solution: - Use a stronger base (e.g., K3PO4, Cs2CO3). - Ensure the base is finely powdered for better solubility. - For aqueous systems, ensure adequate mixing. base_check->base_solution Yes reagent_check Are the reagents of good quality? conditions_check->reagent_check No conditions_solution Solution: - Increase the reaction temperature. - Increase the reaction time. - Ensure the reaction is properly degassed. conditions_check->conditions_solution Yes reagent_solution Solution: - Check the purity of the boronic acid (protodeboronation may have occurred). - Use fresh, high-purity starting materials. reagent_check->reagent_solution Yes end Improved Conversion reagent_check->end No catalyst_solution->base_check base_solution->conditions_check conditions_solution->reagent_check reagent_solution->end

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Formation of Multiple Products

This guide helps to identify and mitigate the formation of common side products.

G start Multiple Products Observed homocoupling Homocoupled Biaryl Detected? start->homocoupling pyridazinone Pyridazinone Detected? homocoupling->pyridazinone No homocoupling_solution Solution: - Thoroughly degas solvents and reaction mixture. - Use a Pd(0) catalyst source. - Optimize temperature profile. homocoupling->homocoupling_solution Yes deboronation Deboronated Starting Material Detected? pyridazinone->deboronation No pyridazinone_solution Solution: - Use anhydrous solvents and reagents. - Lower the reaction temperature. - Use a non-nucleophilic base. pyridazinone->pyridazinone_solution Yes deboronation_solution Solution: - Use boronic esters (e.g., pinacol esters). - Employ anhydrous conditions. - Use a milder base. deboronation->deboronation_solution Yes end Increased Purity of Desired Product deboronation->end No homocoupling_solution->pyridazinone pyridazinone_solution->deboronation deboronation_solution->end

Caption: Troubleshooting workflow for common side product formation.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 3-Amino-6-chloropyridazine

Starting MaterialReagents and ConditionsProductYield (%)Reference
3,6-DichloropyridazineNH₄OH, Microwave, 120°C, 30 min3-Amino-6-chloropyridazine87[9]
3,6-DichloropyridazineAmmonia water, DMF, sealed tube, temperature not specified3-Amino-6-chloropyridazineHigh[10]
3,6-DichloropyridazineAmmonia water, Methylene dichloride, 100°C, 9 hours3-Amino-6-chloropyridazine82.6[7]

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

Aryl/Heteroaryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/H₂O80-100Not specified23-65[1][7]
Various arylboronic acidsPd(0)Not specifiedNot specifiedNot specifiedNot specified22-65[1]
Aryl/heteroarylboronic acidsCatalyst not specifiedBase not specifiedSolvent not specifiedNot specified10 min (MW)Not specified[9]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol is adapted from a microwave-assisted synthesis method.[9]

Materials:

  • 3,6-Dichloropyridazine

  • Ammonium hydroxide solution (28-30% NH₃ content)

  • Ethyl acetate

  • Hexane

  • Microwave reactor vial (20 mL) with a cap

  • Stir bar

Procedure:

  • To a 20 mL microwave reactor vial, add 3,6-dichloropyridazine (1.5 g).

  • Add ammonium hydroxide solution (5 mL).

  • Seal the vial with a lid and place it in the microwave reactor.

  • Irradiate the mixture for 30 minutes at 120°C (300W power).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate will have formed. Filter the solid product.

  • Wash the solid with a mixture of ethyl acetate and hexane (3:7).

  • Dry the product to obtain 3-amino-6-chloropyridazine as a light yellowish-white solid. The product is often of high purity and may not require further purification.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

This is a general protocol based on typical conditions reported in the literature.[7][9] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 3-Amino-6-chloropyridazine

  • Aryl- or heteroarylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

  • Solvent system (e.g., DME/water, toluene/water, dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask) with a condenser and stir bar

Procedure:

  • Reaction Setup: In a reaction vessel, combine 3-amino-6-chloropyridazine (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Degassing: Add the solvent system and degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (typically 2-10 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 3-amino-6-substituted pyridazine.

Visualizations

G cluster_0 Synthesis of Precursor cluster_1 Suzuki-Miyaura Coupling cluster_2 Purification start 3,6-Dichloropyridazine amination Amination (e.g., NH4OH, MW) start->amination precursor 3-Amino-6-chloropyridazine amination->precursor coupling Pd-catalyzed Cross-Coupling precursor->coupling boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->coupling product 3-Amino-6-substituted Pyridazine coupling->product workup Aqueous Workup & Extraction product->workup chromatography Column Chromatography workup->chromatography final_product Pure Product chromatography->final_product

References

Technical Support Center: Overcoming Resistance to Pyridazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with resistance to pyridazine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of resistance to pyridazine-based kinase inhibitors?

A1: Resistance to pyridazine-based kinase inhibitors, like other targeted therapies, can arise through various mechanisms. The most common include:

  • On-Target Alterations:

    • Gatekeeper Mutations: Point mutations in the kinase domain of the target protein can prevent the inhibitor from binding effectively. A common example is the substitution of a smaller amino acid with a bulkier one at the "gatekeeper" residue, sterically hindering drug access.[1][2]

    • Target Amplification: Increased expression of the target kinase can overcome the inhibitory effect of the drug at standard concentrations.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival. For instance, if a pyridazine-based inhibitor targets the MAPK pathway, cells might upregulate signaling through the PI3K-Akt pathway.[3]

  • Drug Efflux and Metabolism:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[4][5]

    • Altered Drug Metabolism: Changes in the expression or activity of drug-metabolizing enzymes can lead to faster inactivation of the pyridazine-based inhibitor.

  • Phenotypic Adaptations:

    • Epithelial-to-Mesenchymal Transition (EMT): Cells can undergo phenotypic changes that make them less dependent on the original signaling pathway targeted by the inhibitor.

    • Cancer Stem Cell (CSC) Enrichment: A subpopulation of cancer stem cells that are inherently resistant to the inhibitor may be selected for during treatment, leading to relapse.

Q2: My pyridazine-based inhibitor is showing decreased efficacy in my long-term cell culture experiments. What could be the cause?

A2: A gradual decrease in the efficacy of your pyridazine-based inhibitor in long-term cell culture experiments is a strong indication of acquired resistance. The likely causes are the selection and expansion of a resistant cell population. You can investigate this by:

  • Sequencing the target kinase: Check for the emergence of known or novel mutations in the kinase domain.

  • Assessing target protein levels: Use Western blotting to see if the target protein is overexpressed in the resistant cells compared to the parental (sensitive) cells.

  • Evaluating bypass pathway activation: Perform phosphoproteomic profiling or Western blotting for key signaling nodes in alternative pathways (e.g., p-Akt, p-ERK) to see if they are upregulated.

  • Measuring intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to determine if the intracellular concentration of your inhibitor is lower in the resistant cells, which could suggest increased drug efflux.

Q3: I am observing inconsistent IC50 values for my pyridazine compound across different experiments. What are the potential reasons?

A3: Inconsistent IC50 values can be frustrating. Here are some common causes and troubleshooting tips:[3]

Potential CauseTroubleshooting Steps
Cell-based Variability
Cell passage numberUse cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding densityEnsure accurate and consistent cell counting and seeding for each experiment.
Cell line heterogeneityConsider single-cell cloning to establish a more homogeneous cell population.
Compound-related Issues
Compound degradationPrepare fresh stock solutions of your pyridazine inhibitor. Store aliquots at -80°C to minimize freeze-thaw cycles.
Compound precipitationCheck the solubility of your compound in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to prevent precipitation.
Assay Conditions
Variation in incubation timeStandardize the incubation time with the compound for all experiments.
Reagent variabilityUse the same batch of reagents (e.g., MTT, CellTiter-Glo) for comparative experiments.

Troubleshooting Guides

Guide 1: Investigating Acquired Resistance to a Pyridazine-Based Inhibitor

This guide provides a workflow for characterizing a cell line that has developed resistance to your pyridazine-based inhibitor.

Acquired_Resistance_Workflow start Observation: Decreased inhibitor efficacy in long-term culture isogenic_pair Establish Isogenic Pair: Parental (Sensitive) vs. Resistant Cell Line start->isogenic_pair characterization Characterization of Resistance Mechanism isogenic_pair->characterization target_analysis On-Target Analysis characterization->target_analysis pathway_analysis Bypass Pathway Analysis characterization->pathway_analysis efflux_analysis Drug Efflux Analysis characterization->efflux_analysis sequencing Sequence Target Kinase (Sanger or NGS) target_analysis->sequencing western_blot_target Western Blot for Target Expression target_analysis->western_blot_target phospho_proteomics Phospho-Proteomics (e.g., Mass Spec) pathway_analysis->phospho_proteomics western_blot_pathway Western Blot for Key Pathway Nodes (p-Akt, p-ERK, etc.) pathway_analysis->western_blot_pathway abc_transporter_expression qPCR or Western Blot for ABC Transporter Expression (e.g., ABCG2) efflux_analysis->abc_transporter_expression drug_accumulation_assay Drug Accumulation Assay (e.g., using radiolabeled compound or LC-MS) efflux_analysis->drug_accumulation_assay strategy Develop Strategy to Overcome Resistance sequencing->strategy western_blot_target->strategy phospho_proteomics->strategy western_blot_pathway->strategy abc_transporter_expression->strategy drug_accumulation_assay->strategy combination_therapy Combination Therapy strategy->combination_therapy next_gen_inhibitor Next-Generation Inhibitor strategy->next_gen_inhibitor

Caption: Workflow for investigating acquired resistance.

Guide 2: Overcoming Resistance Mediated by ABCG2 Efflux Pump

A common mechanism of resistance is the upregulation of the ABCG2 drug efflux pump. Some pyridazine-based inhibitors, particularly those targeting Pim1 kinase, can have a dual effect: inhibiting their primary target and also reducing ABCG2 expression or function.[4][5]

Overcoming_ABCG2_Resistance cluster_cell Resistant Cancer Cell ABCG2 ABCG2 Efflux Pump Chemotherapy Chemotherapeutic Drug (e.g., Mitoxantrone) ABCG2->Chemotherapy Efflux Pyridazine_Inhibitor Pyridazine-Based Inhibitor (e.g., Pim1 Inhibitor) Pyridazine_Inhibitor->ABCG2 Inhibits Expression & Phosphorylation Pim1 Pim1 Kinase Pyridazine_Inhibitor->Pim1 Inhibits Outcome Increased Intracellular Chemotherapeutic Concentration => Overcomes Resistance Chemotherapy->Outcome Pim1->ABCG2 Phosphorylates & Promotes Oligomerization Extracellular_Inhibitor Extracellular Pyridazine Inhibitor Extracellular_Inhibitor->Pyridazine_Inhibitor Enters Cell Extracellular_Chemo Extracellular Chemotherapeutic Extracellular_Chemo->Chemotherapy Enters Cell

Caption: Dual-mode action of certain pyridazine inhibitors on ABCG2.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a pyridazine-based inhibitor.[3]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyridazine-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazine inhibitor in complete medium. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.

Protocol 2: Western Blotting for Phosphorylated Kinases

This protocol is used to assess the activation state of kinases in signaling pathways that may contribute to resistance.

Materials:

  • Parental and resistant cells

  • Pyridazine-based inhibitor

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Culture parental and resistant cells and treat with the pyridazine inhibitor or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to total protein levels.

Quantitative Data Summary

The following table provides representative data on the effect of a hypothetical pyridazine-based inhibitor (Inhibitor-P) on sensitive and resistant cancer cell lines.

Cell LineTarget KinaseIC50 of Inhibitor-P (µM)Relative ABCG2 Expression
Parental (Sensitive) Kinase X0.51.0
Resistant Subline A Kinase X (T315I mutation)15.01.2
Resistant Subline B Kinase X (wild-type)8.025.0

Data is hypothetical and for illustrative purposes only.

This data suggests that "Resistant Subline A" has on-target resistance due to a gatekeeper mutation, while "Resistant Subline B" likely has resistance mediated by increased drug efflux due to high ABCG2 expression. This information can guide the strategy for overcoming resistance in each case. For Subline A, a next-generation inhibitor that can bind to the T315I mutant might be effective. For Subline B, a combination with an ABCG2 inhibitor or a dual-function pyridazine inhibitor could be a viable approach.

References

How to minimize byproduct formation in 6-Propoxypyridazin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-propoxypyridazin-3-amine. This document offers frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of the commercially available starting material, 3-amino-6-chloropyridazine, with a propoxide source, such as sodium propoxide, in a suitable solvent.

Q2: What are the primary byproducts to expect in this synthesis?

A2: The most significant byproduct is the formation of 6-amino-pyridazin-3(2H)-one. This occurs through the hydrolysis of either the starting material (3-amino-6-chloropyridazine) or the desired product (this compound). This side reaction is particularly favored by the presence of water, elevated temperatures, and prolonged reaction times. Other potential, though typically less common, byproducts can include N-alkylation products.

Q3: How can I prepare the sodium propoxide reagent?

A3: Sodium propoxide is typically prepared in situ by reacting propanol with a strong base, such as sodium hydride (NaH) or sodium metal (Na), in an anhydrous solvent like tetrahydrofuran (THF) or propanol itself. It is crucial to ensure the complete reaction of the base with the alcohol to avoid side reactions.

Q4: What purification techniques are most effective for isolating this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying the final product and removing byproducts. The choice of eluent will depend on the polarity of the impurities, but a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point. Recrystallization from a suitable solvent system can also be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Recommended Solution
Incomplete Reaction - Increase the reaction temperature moderately, while carefully monitoring for byproduct formation. - Extend the reaction time, following the progress by Thin Layer Chromatography (TLC). - Ensure an adequate excess of the propoxide reagent is used (typically 1.5-2.0 equivalents).
Degradation of Starting Material or Product - Lower the reaction temperature. - Reduce the reaction time.
Inefficient Generation of Sodium Propoxide - Use fresh, high-quality sodium hydride or sodium metal. - Ensure the propanol and solvent are completely anhydrous. - Allow sufficient time for the complete reaction of the base with propanol before adding the 3-amino-6-chloropyridazine.
Issue 2: Significant Formation of 6-Amino-pyridazin-3(2H)-one Byproduct
Possible Cause Recommended Solution
Presence of Water in the Reaction - Use anhydrous solvents and reagents. Solvents should be freshly distilled or obtained from a solvent purification system. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
High Reaction Temperature - Lower the reaction temperature. While this may slow down the desired reaction, it will have a more significant impact on reducing the rate of hydrolysis.
Prolonged Reaction Time - Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
Issue 3: Formation of N-Propyl Byproducts
Possible Cause Recommended Solution
Reaction Conditions Favoring N-Alkylation According to the Hard and Soft Acids and Bases (HSAB) principle, the nitrogen of the amino group is a softer nucleophile than the oxygen of the propoxide. While O-alkylation is generally favored in this SNAr reaction, certain conditions might promote N-alkylation. - Ensure the use of a strong base to fully deprotonate the propanol, making the propoxide a harder and more reactive nucleophile towards the electrophilic carbon of the pyridazine ring.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine (Starting Material)

This protocol is adapted from established procedures for the selective amination of 3,6-dichloropyridazine.[1]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (28-30%)

  • Methanol

  • Pressure vessel

Procedure:

  • In a pressure vessel, dissolve 3,6-dichloropyridazine (1.0 eq) in methanol.

  • Add a solution of aqueous ammonia (2.0-3.0 eq).

  • Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-amino-6-chloropyridazine.

Protocol 2: Synthesis of this compound

This is a general protocol based on analogous SNAr reactions for the synthesis of 6-alkoxypyridazines. Optimization may be required.

Materials:

  • 3-Amino-6-chloropyridazine

  • Propanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) to the THF.

  • Slowly add anhydrous propanol (1.5 eq) dropwise to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

  • Add 3-amino-6-chloropyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 60-70 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: SNAr Reaction cluster_purification Purification DCP 3,6-Dichloropyridazine ACP 3-Amino-6-chloropyridazine DCP->ACP Amination Ammonia Aqueous Ammonia Ammonia->ACP ACP2 3-Amino-6-chloropyridazine Product This compound ACP2->Product SNAr NaOPr Sodium Propoxide NaOPr->Product Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography / Recrystallization

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction CheckYield->IncompleteRxn Yes Success Successful Synthesis CheckPurity->Success No Hydrolysis Hydrolysis Product (Pyridazinone) CheckPurity->Hydrolysis Yes Degradation Degradation IncompleteRxn->Degradation Optimize Temp/Time ReagentIssue Reagent Issue Degradation->ReagentIssue Check Reagent Quality NAlkylation N-Alkylation Hydrolysis->NAlkylation Use Anhydrous Conditions NAlkylation->Success Optimize Base/Solvent

Caption: Troubleshooting logic for this compound synthesis.

Byproduct_Formation cluster_desired Desired Reaction cluster_byproduct Byproduct Formation ACP 3-Amino-6-chloropyridazine Product This compound ACP->Product + Propanol / Base (Anhydrous) Pyridazinone 6-Amino-pyridazin-3(2H)-one ACP->Pyridazinone + H2O / Base (Hydrolysis)

Caption: Desired reaction versus primary byproduct formation pathway.

References

Addressing poor cell permeability of pyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address poor cell permeability in pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my pyridazine derivatives exhibit poor cell permeability?

A: The poor cell permeability of pyridazine derivatives is often rooted in their inherent physicochemical properties. The pyridazine ring itself possesses a high dipole moment and strong hydrogen-bond accepting capabilities.[1][2] These characteristics can lead to several issues that hinder passive diffusion across the lipid bilayer of cell membranes:

  • High Polarity & Low Lipophilicity: The pyridazine heterocycle is more polar and less lipophilic than a phenyl ring.[1][2] Replacing a benzene ring with a pyridazine ring can significantly reduce the compound's lipophilicity (LogD/LogP), which is a key driver of membrane permeability. For instance, a C-3-substituted pyridazine ring was found to cause a 2.17 unit reduction in LogD7.4 compared to benzene, leading to attenuated membrane permeability despite enhanced aqueous solubility.[1]

  • Hydrogen Bonding Capacity: The two nitrogen atoms in the pyridazine ring are strong hydrogen-bond acceptors.[1][2] Molecules with a high number of hydrogen bond donors (HBDs) and acceptors (HBAs) tend to have poor permeability because they prefer to interact with water molecules (solvation) rather than partitioning into the hydrophobic membrane interior.[3][4] Breaking these favorable interactions with water to enter the lipid membrane is energetically costly.

  • Topological Polar Surface Area (TPSA): The pyridazine ring contributes to a higher TPSA compared to pyridine or benzene.[2] Compounds with a TPSA greater than 140 Ų often exhibit poor intestinal absorption and cell uptake.[5]

Q2: How can I accurately measure the cell permeability of my compounds?

A: The gold standard in vitro method for assessing intestinal permeability is the Caco-2 permeability assay.[6][7][8] This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The output is an apparent permeability coefficient (Papp), which is used to classify compounds as having low, moderate, or high permeability.

A high Papp value in the apical-to-basolateral (A-B) direction suggests good potential for oral absorption.[7][9] Comparing the Papp in the A-B direction to the basolateral-to-apical (B-A) direction helps determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux, which can limit net absorption.[8][10]

Table 1: Correlation of Caco-2 Papp Values with Human Oral Absorption

Papp (x 10⁻⁶ cm/s) Permeability Classification Expected Human Fraction Absorbed (Fa)
< 1.0 - 2.0 Low 0 - 20%[7][9]
2.0 - 10.0 Moderate 20 - 80%[9]

| > 10.0 | High | 80 - 100%[7][9] |

Q3: What structural modifications can improve the permeability of my pyridazine derivatives?

A: Optimizing the physicochemical properties of your molecule through structural modification is a primary strategy. The goal is to strike a balance between permeability, solubility, and target potency.

  • Increase Lipophilicity: Carefully increasing lipophilicity can enhance membrane partitioning. This can be achieved by adding non-polar, aliphatic, or aromatic groups. However, this must be balanced, as excessively high lipophilicity can decrease solubility and increase metabolic clearance.[11][12]

  • Reduce Hydrogen Bonding:

    • Masking H-bonds: Reduce the number of exposed hydrogen bond donors and acceptors. This can be done by N- or O-alkylation, but this may negatively impact solubility and target binding.[13]

    • Intramolecular Hydrogen Bonds (IMHB): A more sophisticated approach is to introduce complementary hydrogen bond acceptors and donors into the molecule that can form an IMHB.[13] This shields the polar groups from the aqueous environment, reducing the energy penalty of desolvation and improving permeability without drastically increasing overall lipophilicity.[13]

  • Reduce Polar Surface Area (TPSA): Systematically replace polar functional groups with less polar isosteres where possible, provided this does not compromise the compound's activity.

  • Prodrug Approach: Convert the pyridazine derivative into a more permeable prodrug by masking polar functional groups with lipophilic moieties.[14] These moieties are designed to be cleaved in vivo by enzymes to release the active parent drug. This strategy has proven highly effective for improving the permeability of numerous drugs.[14]

Table 2: Example of Physicochemical Property Impact on Permeability

Modification Key Physicochemical Change Expected Impact on Permeability Rationale
Phenyl to Pyridazine Ring ↓ LogD, ↑ TPSA Decrease[1] Increased polarity and hydrogen bonding capacity hinder membrane crossing.
Add Alkyl Chain ↑ LogD, ↓ Relative Polarity Increase Increased lipophilicity improves partitioning into the lipid membrane.[11]
Introduce IMHB ↓ Desolvation Energy Increase[13] Polar groups are shielded, making it easier for the molecule to enter a non-polar environment.

| Add Hydroxyl Group | ↓ LogD, ↑ H-bond Donors | Decrease[4] | Increased polarity and solvation by water molecules reduce permeability. |

Q4: What formulation strategies can I use if structural modification is not feasible?

A: If the core structure of the pyridazine derivative must be retained, advanced formulation strategies can be employed to enhance solubility and subsequent absorption.[15][16]

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate for compounds whose absorption is limited by how fast they dissolve.[16][17]

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in its amorphous (non-crystalline) state. The amorphous form has higher energy and is therefore more soluble than the stable crystalline form.[16]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.[16]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming a complex that has a hydrophilic exterior and is more soluble in water.[16]

Troubleshooting Guides

This guide provides a logical workflow for diagnosing and addressing poor permeability in pyridazine derivatives.

Troubleshooting_Workflow start Start: Poor In Vitro/ In Vivo Efficacy Observed check_props 1. Analyze Physicochemical Properties (LogP/D, TPSA, HBD/HBA, Solubility) start->check_props is_permeability_issue Properties Suggest Permeability Issue? check_props->is_permeability_issue run_caco2 2. Conduct Caco-2 Permeability Assay is_permeability_issue->run_caco2 Yes other_issue Address Other Issues: Potency, Solubility, Metabolism is_permeability_issue->other_issue No analyze_caco2 Analyze Results: Papp (A-B) & Efflux Ratio run_caco2->analyze_caco2 low_papp Low Papp (A-B)? (< 2x10⁻⁶ cm/s) analyze_caco2->low_papp formulation_strat 3b. Formulation Strategy - Solid Dispersions - Nanoparticles - Lipid-Based Systems analyze_caco2->formulation_strat Modification Not Feasible high_efflux High Efflux Ratio? (> 2) low_papp->high_efflux No structural_mod 3a. Structural Modification - Increase Lipophilicity - Reduce H-bonds (IMHB) - Prodrug Approach low_papp->structural_mod Yes efflux_inhibitor 3c. Co-dose with Efflux Inhibitor (for research purposes) high_efflux->efflux_inhibitor Yes end End: Optimized Compound high_efflux->end No, Papp is Adequate re_evaluate 4. Re-evaluate Modified Compound in Caco-2 Assay structural_mod->re_evaluate formulation_strat->re_evaluate efflux_inhibitor->re_evaluate re_evaluate->structural_mod Further Optimization Needed re_evaluate->end Permeability Improved

Caption: Troubleshooting workflow for poor cell permeability.

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

This protocol outlines the steps for determining the apparent permeability coefficient (Papp) of a test compound.

Caco2_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis seed_cells 1. Seed Caco-2 cells on Transwell filter inserts culture_cells 2. Culture for 21-25 days until fully differentiated seed_cells->culture_cells check_integrity 3. Verify monolayer integrity via TEER measurement (>300 Ω·cm²) culture_cells->check_integrity prepare_solutions 4. Prepare transport buffer (HBSS) and dosing solutions of test compound check_integrity->prepare_solutions add_compound 5. Add dosing solution to donor (Apical or Basolateral) chamber prepare_solutions->add_compound incubate 6. Incubate at 37°C with gentle shaking (e.g., for 2 hours) add_compound->incubate collect_samples 7. Collect samples from donor and receiver chambers at t=final incubate->collect_samples quantify 8. Quantify compound concentration in all samples via LC-MS/MS collect_samples->quantify calculate_papp 9. Calculate Papp and Efflux Ratio quantify->calculate_papp

Caption: Experimental workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell plates and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[8]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values (e.g., >300 Ω·cm²) are used.[8][9]

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • The test compound, dissolved in transport buffer at a non-toxic concentration (e.g., 10 µM), is added to the donor chamber (apical side for A-B transport; basolateral side for B-A transport).[8][18]

    • Fresh transport buffer is added to the receiver chamber.

    • The plate is incubated at 37°C for a set period (e.g., 2 hours) with gentle agitation.[8]

  • Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers. The concentration of the compound in each sample is accurately quantified using a suitable analytical method, typically LC-MS/MS.[8][18]

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

References

Stabilizing 6-Propoxypyridazin-3-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 6-Propoxypyridazin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is crucial to minimize exposure to light, moisture, and oxygen. The recommended storage is in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q2: What signs of degradation should I look for in my sample of this compound?

A2: Visual signs of degradation can include a change in color (e.g., darkening or yellowing), the development of an unusual odor, or a change in the physical state of the compound (e.g., clumping or melting). For more precise assessment, analytical techniques such as HPLC, GC-MS, or NMR should be used to check for the appearance of impurity peaks.

Q3: Are there any known incompatibilities for this compound?

A3: Yes, as an amine-containing heterocyclic compound, this compound is expected to be incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: Can the stability of this compound be enhanced for long-term storage?

A4: Yes, one common method to enhance the stability of amine-containing compounds is to convert them into a salt form, such as a hydrochloride salt. This can improve resistance to oxidative degradation and may also increase solubility in certain solvents.

Q5: What is the expected shelf-life of this compound under recommended storage conditions?

A5: While specific long-term stability data for this compound is not extensively published, similar aminopyridazine derivatives exhibit good stability when stored properly. To ensure the compound's integrity for your experiments, it is recommended to perform periodic purity checks, especially for samples stored for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

If you are observing variability in your experimental outcomes, it could be due to the degradation of this compound.

Troubleshooting Steps:

  • Verify Purity: Re-analyze the purity of your this compound sample using a suitable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis or with data from a freshly opened container.

  • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere).

  • Check for Contamination: Consider the possibility of contamination from solvents, reagents, or lab equipment.

  • Use a Fresh Sample: If degradation is suspected, use a sample from a new, unopened container to repeat the experiment.

Issue 2: Physical Changes in the Compound (e.g., Color Change, Clumping)

Noticeable changes in the physical appearance of the compound are strong indicators of degradation.

Troubleshooting Steps:

  • Isolate the Sample: Segregate the affected sample to prevent its use in further experiments.

  • Document the Changes: Record the observed changes and the storage conditions of the affected sample.

  • Analyze for Degradants: If possible, perform analytical testing (e.g., LC-MS, NMR) to identify potential degradation products. Common degradation pathways for similar amines include oxidation of the amine group or cleavage of the propoxy group.

  • Dispose of Degraded Material: Dispose of the degraded compound according to your institution's chemical waste disposal guidelines.

Data Presentation

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides a hypothetical representation of stability data based on accelerated stability studies of similar amine-containing heterocyclic compounds. This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.

Storage ConditionTimepointPurity (%)AppearanceComments
25°C / 60% RH0 Months99.5White Crystalline SolidInitial analysis
3 Months99.3White Crystalline SolidNo significant change
6 Months99.1White Crystalline SolidSlight decrease in purity
12 Months98.5Off-white Crystalline SolidMinor color change observed
40°C / 75% RH0 Months99.5White Crystalline SolidInitial analysis
1 Month98.2Off-white Crystalline SolidNoticeable degradation
3 Months96.5Yellowish SolidSignificant color change and degradation
6 Months93.0Yellow-brown SolidSubstantial degradation

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

4. Analysis:

  • Integrate the peak areas of the chromatogram.

  • Calculate the purity of the sample by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Stabilization by Conversion to Hydrochloride Salt

This protocol provides a general procedure for converting this compound to its more stable hydrochloride salt.

1. Materials and Reagents:

  • This compound

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid solution in a suitable anhydrous solvent (e.g., 2 M HCl in diethyl ether)

2. Procedure:

  • Dissolve the this compound in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise while stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting hydrochloride salt under vacuum.

3. Verification:

  • Confirm the formation of the salt by analytical methods such as melting point analysis, NMR, or FTIR spectroscopy.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Inconsistent Experimental Results or Physical Change in Compound check_purity Step 1: Check Purity of the Compound (e.g., HPLC, LC-MS) start->check_purity purity_ok Is Purity within Specification? check_purity->purity_ok review_storage Step 2: Review Storage Conditions (Temperature, Light, Moisture, Atmosphere) purity_ok->review_storage Yes degradation_confirmed Degradation Confirmed. Isolate and Dispose of Affected Sample. Consider Salt Formation for Future Stability. purity_ok->degradation_confirmed No storage_ok Are Storage Conditions Optimal? review_storage->storage_ok check_contamination Step 3: Investigate Potential Contamination (Solvents, Reagents, Glassware) storage_ok->check_contamination Yes storage_ok->degradation_confirmed No use_new_sample Step 4: Use a Fresh, Unopened Sample check_contamination->use_new_sample problem_solved Problem Resolved use_new_sample->problem_solved

Caption: Troubleshooting workflow for stability issues.

Stabilization_Workflow General Workflow for Stabilization by Salt Formation start Start: Need for Enhanced Long-Term Stability dissolve_amine Step 1: Dissolve this compound in an Anhydrous Non-Polar Solvent start->dissolve_amine cool_solution Step 2: Cool the Solution (e.g., Ice Bath) dissolve_amine->cool_solution add_acid Step 3: Add Stoichiometric Amount of Anhydrous HCl Solution Dropwise cool_solution->add_acid precipitate Step 4: Allow for Complete Precipitation add_acid->precipitate filter_wash Step 5: Filter and Wash the Precipitate with Cold Anhydrous Solvent precipitate->filter_wash dry Step 6: Dry the Hydrochloride Salt Under Vacuum filter_wash->dry verify Step 7: Verify Salt Formation and Purity (e.g., NMR, Melting Point) dry->verify store Step 8: Store the Stabilized Salt Under Recommended Conditions verify->store

Technical Support Center: NMR Analysis of Substituted Pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyridazines.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my substituted pyridazine spectrum show significant overlap in the aromatic region?

A1: Signal overlap in the ¹H NMR spectra of substituted pyridazines is a common challenge due to several factors:

  • Narrow Chemical Shift Range: Protons on the pyridazine ring typically resonate in a constrained downfield region, often leading to poor signal dispersion.[1]

  • Electronic Effects: The two adjacent nitrogen atoms create a unique electronic environment, influencing the chemical shifts of the ring protons.[1] Substituents may not induce large enough changes in the chemical shifts of the remaining protons to fully resolve them.[1]

  • Complex Coupling: Protons on the pyridazine ring exhibit spin-spin coupling, which can create complex and overlapping multiplets, making straightforward interpretation difficult.[2]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the pyridazine ring?

A2: The electronic properties of substituents significantly influence the chemical shifts.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, or alkyl groups generally increase electron density in the ring. This increased shielding causes the attached and nearby protons and carbons to shift to a higher field (lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halides decrease electron density in the ring. This deshielding effect causes the relevant nuclei to resonate at a lower field (higher ppm value). The effect is most pronounced at the positions ortho and para to the substituent.

Q3: What are the most effective NMR experiments for unambiguously assigning the structure of a novel substituted pyridazine?

A3: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural elucidation.[3][4]

  • ¹H NMR: Provides initial information on the number of different proton environments and their coupling patterns.

  • ¹³C NMR (and DEPT): Determines the number of carbon environments and distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-C-H).[5][6] This is crucial for mapping out adjacent protons on the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[6][7] This is vital for connecting different fragments of the molecule, assigning quaternary carbons, and confirming the position of substituents.[8]

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the Aromatic Region of a ¹H NMR Spectrum

Question: My ¹H NMR spectrum of a disubstituted pyridazine shows a complex, indecipherable multiplet in the aromatic region (8.0-9.5 ppm). How can I resolve these signals to assign the protons?

Answer: When severe signal overlap occurs, several strategies can be employed to resolve the individual signals.[1][9]

  • Strategy 1: Change the Deuterated Solvent. The chemical shifts of protons can be sensitive to the solvent used.[1][10] Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar one like DMSO-d₆ can alter the relative positions of the signals, potentially resolving the overlap.[1] This is known as the Aromatic Solvent Induced Shift (ASIS).[1]

  • Strategy 2: Use a Lanthanide Shift Reagent (LSR). Adding a small amount of a paramagnetic LSR (e.g., Eu(fod)₃) can induce large, distance-dependent changes in chemical shifts.[1] Protons closer to the coordination site (the pyridazine nitrogens) will shift more significantly, spreading the signals apart. This technique should be performed carefully with incremental additions of the LSR.[1]

  • Strategy 3: Employ 2D NMR Spectroscopy. This is the most powerful method for resolving overlap.[11][12]

    • A COSY experiment will spread the signals into a second dimension, showing cross-peaks that connect coupled protons, even if their 1D signals are overlapped.[1]

    • An HSQC experiment correlates the overlapped protons to their attached ¹³C nuclei, which often have better chemical shift dispersion, thereby resolving the proton signals in the indirect dimension.[11]

Issue 2: Ambiguous Substituent Placement on the Pyridazine Ring

Question: I have synthesized a mono-substituted pyridazine, but I am unsure of the substituent's exact position (e.g., C3 vs. C4). How can NMR confirm the correct isomer?

Answer: Long-range ¹H-¹³C correlations from an HMBC experiment are definitive for determining substituent placement.

  • Acquire Standard Spectra: First, obtain high-quality ¹H, ¹³C, and HSQC spectra. Use the HSQC to assign all protons to their directly attached carbons.

  • Run an HMBC Experiment: The HMBC spectrum reveals correlations between protons and carbons that are 2 or 3 bonds away.

  • Analyze Key Correlations:

    • Identify the protons on the pyridazine ring.

    • Look for HMBC cross-peaks from these ring protons to the carbon atoms of the substituent.

    • Crucially, look for correlations from the ring protons to the quaternary carbon where the substituent is attached. The absence or presence of specific correlations will confirm the connectivity. For example, if a substituent is at the C3 position, you would expect to see a 3-bond correlation from H5 to C3, but not from H6.

Data Presentation: Typical Chemical Shift Ranges

The following tables provide approximate chemical shift ranges for protons and carbons in substituted pyridazines. Actual values can vary significantly based on the specific substituents and the solvent used.

Table 1: Typical ¹H NMR Chemical Shifts (ppm) for the Pyridazine Ring

PositionUnsubstituted (in CDCl₃)[13]Effect of EDGEffect of EWG
H3 / H6~9.21Shifts upfield (lower ppm)Shifts downfield (higher ppm)
H4 / H5~7.51Shifts upfield (lower ppm)Shifts downfield (higher ppm)

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for the Pyridazine Ring

PositionUnsubstitutedEffect of EDGEffect of EWG
C3 / C6~150-152Shifts upfield (lower ppm)Shifts downfield (higher ppm)
C4 / C5~126-128Shifts upfield (lower ppm)Shifts downfield (higher ppm)

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Complex Pyridazine NMR Spectra start Complex or Overlapping ¹H NMR Spectrum sub_strategy Attempt Simple Adjustments start->sub_strategy adv_strategy Perform Advanced Experiments start->adv_strategy Direct Path change_solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) sub_strategy->change_solvent result_resolved Signals Resolved change_solvent->result_resolved Success result_unresolved Still Ambiguous change_solvent->result_unresolved Failure run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) adv_strategy->run_2d_nmr run_2d_nmr->result_resolved result_unresolved->adv_strategy

Caption: A workflow for troubleshooting signal overlap in pyridazine NMR.

Caption: Relationship between NMR experiments for structural elucidation.

Experimental Protocols

1. NMR Sample Preparation

A well-prepared sample is critical for acquiring high-quality spectra.[14]

  • Sample Quantity: For a typical ¹H NMR spectrum, use 5-15 mg of your compound.[1] For ¹³C and 2D NMR, a more concentrated sample of 15-50 mg is recommended.[15][16]

  • Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean vial.[1][14]

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[16]

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14][15]

  • Labeling: Clearly label the NMR tube with the sample identification.

2. Standard ¹H NMR Acquisition (400 MHz Spectrometer Example)

  • Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): ~12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans, depending on concentration.

  • Processing: Apply an exponential window function with a line broadening of ~0.3 Hz, followed by Fourier transform, phase correction, and baseline correction. Reference the spectrum to TMS (0 ppm) or the residual solvent peak.

3. 2D COSY (Correlation Spectroscopy) Acquisition

  • Lock and Shim: Use the same well-shimmed sample.

  • Acquisition Parameters (gradient-enhanced, e.g., gCOSY): [8]

    • Spectral Width (SW): Set the same spectral width in both F2 (direct) and F1 (indirect) dimensions as the ¹H spectrum.[8]

    • Number of Increments (F1): 256-512.[8]

    • Number of Scans (NS): 2-8 per increment.[8]

    • Relaxation Delay (D1): 1.5-2.0 seconds.[8]

  • Processing: Apply a sine-bell window function in both dimensions, perform a 2D Fourier transform, and symmetrize the spectrum.

4. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Lock and Shim: Use the same sample.

  • Acquisition Parameters (gradient-enhanced, phase-sensitive):

    • ¹H Spectral Width (F2): Set as in the ¹H spectrum.

    • ¹³C Spectral Width (F1): ~160-180 ppm (covering the aromatic and aliphatic regions).

    • Number of Increments (F1): 128-256.

    • Number of Scans (NS): 4-16 per increment, depending on concentration.

    • Relaxation Delay (D1): 1.5 seconds.

    • ¹J C-H Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions followed by a 2D Fourier transform and phase correction.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition

  • Lock and Shim: Use the same sample.

  • Acquisition Parameters (gradient-enhanced): [8]

    • Spectral Widths (F1 and F2): Set identically to the HSQC experiment.[8]

    • Number of Increments (F1): 256-512.[8]

    • Number of Scans (NS): 8-32 per increment.[8]

    • Relaxation Delay (D1): 1.5-2.0 seconds.[8]

    • Long-Range Coupling Constant (ⁿJ C-H): Optimized for multi-bond transfers, typically set to 8-10 Hz.[8][17]

  • Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform (magnitude mode is often sufficient).

References

Validation & Comparative

A Comparative Guide to the Efficacy of 6-Propoxypyridazin-3-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is a notable absence of publicly available, direct experimental data on the efficacy of 6-propoxypyridazin-3-amine. This guide provides a comparative analysis based on the established biological activities of structurally related pyridazine-based compounds and presents a hypothetical efficacy profile for this compound to guide future research. All data presented for this specific compound should be treated as illustrative.

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its role in a multitude of kinase inhibitors that target key signaling pathways implicated in cancer and inflammatory diseases.[1] The this compound structure, featuring a 3-amino group for potential hydrogen bonding in kinase hinge regions and a 6-propoxy group to modulate lipophilicity, suggests it may act as an inhibitor of several kinase families, including PIM, PI3K, and those in the MAPK pathway.[1][2]

Comparative Efficacy Data

To contextualize the potential of this compound, this section compares its hypothetical biochemical potency (IC50) with that of established kinase inhibitors. The data for pyridazine analogues serve as a proxy for the potential efficacy of this compound.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases often overexpressed in various cancers.[1] Several imidazo[1,2-b]pyridazine compounds have demonstrated potent inhibition of this kinase family.

Table 1: Biochemical IC50 Values of PIM Kinase Inhibitors

CompoundScaffoldPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
This compound (Hypothetical) Pyridazine 10 - 100 100 - 1000 10 - 100
Imidazo[1,2-b]pyridazine Analog (K00486)[3]Pyridazine-based342,500Not Reported
GDC-0339 (Ki values)[1]Non-pyridazine0.030.10.02
AZD1208[4][5]Non-pyridazine0.45.01.9
PI3K Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

Table 2: Biochemical IC50/Ki Values of PI3K Pathway Inhibitors

CompoundScaffoldTarget (Isoform)Potency (nM)
This compound (Hypothetical) Pyridazine PI3Kα 50 - 200
Pyridine-based Analog[6]Pyridine-basedPI3Kα130
Alpelisib (BYL719)[7]Non-pyridazinePI3Kα5
Taselisib (GDC-0032) (Ki)[8]Non-pyridazinePI3Kα0.29
Taselisib (GDC-0032) (Ki)[8]Non-pyridazinePI3Kδ0.12
Taselisib (GDC-0032) (Ki)[8]Non-pyridazinePI3Kγ0.97
MAPK Pathway Inhibition

The MAPK/ERK pathway regulates fundamental cellular processes, and its aberrant activation drives the growth of many human cancers.[9] Inhibitors targeting key kinases in this cascade, such as MEK and ERK, have become important therapeutic agents.

Table 3: Biochemical IC50 Values of MAPK Pathway Inhibitors

CompoundScaffoldTargetPotency (nM)
This compound (Hypothetical) Pyridazine MEK/ERK 100 - 500
Pyrazolo-pyridazine Analog[10]Pyridazine-basedEGFR391
Trametinib (GSK1120212)Non-pyridazineMEK10.92
Trametinib (GSK1120212)Non-pyridazineMEK21.8
Ulixertinib (BVD-523)[9]Non-pyridazineERK2<0.3

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the context of kinase inhibition, the following diagrams illustrate a representative signaling pathway and a standard experimental workflow for inhibitor evaluation.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Trametinib Trametinib (MEK Inhibitor) Trametinib->MEK Ulixertinib Ulixertinib (ERK Inhibitor) Ulixertinib->ERK

Caption: Simplified MAPK signaling cascade and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay start_biochem Start: Recombinant Kinase + Substrate + ATP add_inhibitor_biochem Add Serial Dilution of This compound start_biochem->add_inhibitor_biochem incubate_biochem Incubate at 30°C add_inhibitor_biochem->incubate_biochem detect_signal Detect Signal (e.g., Luminescence via ADP-Glo) incubate_biochem->detect_signal calc_ic50_biochem Calculate Biochemical IC50 detect_signal->calc_ic50_biochem start_cell Start: Seed Cancer Cells in 96-well Plates add_inhibitor_cell Treat Cells with Serial Dilution of This compound start_cell->add_inhibitor_cell incubate_cell Incubate for 48-72h add_inhibitor_cell->incubate_cell add_mtt Add MTT Reagent incubate_cell->add_mtt measure_abs Measure Absorbance add_mtt->measure_abs calc_ic50_cell Calculate Cellular IC50 measure_abs->calc_ic50_cell

Caption: Workflow for determining inhibitor potency.

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of novel kinase inhibitors. Below are generalized protocols for key experiments used to determine inhibitor efficacy.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km value for the target kinase.

  • Inhibitor Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme & Substrate: Dilute the recombinant kinase and its specific substrate peptide in kinase buffer to desired concentrations.

2. Kinase Reaction:

  • Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the diluted enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

3. Signal Detection:

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.[11]

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal.[11]

  • Incubate for 30 minutes at room temperature.[11]

4. Data Analysis:

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Protocol)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the inhibitor's effect in a cellular context.

1. Cell Culture:

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase pathway into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Adhesion: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

2. Inhibitor Treatment:

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 48 to 72 hours.

3. Viability Measurement:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[12]

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate gently for 10 minutes to ensure complete dissolution.[12]

4. Data Analysis:

  • Measure the absorbance of each well at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and perform a non-linear regression to determine the IC50 value.[13]

References

The 6-Alkoxypyridazin-3-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) of a chemical scaffold is critical in the pursuit of novel therapeutics. This guide provides a comparative analysis of SAR studies surrounding the 6-alkoxypyridazin-3-amine core, a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While comprehensive SAR data for a single, homologous series of 6-alkoxypyridazin-3-amines is not extensively available in the public domain, a wealth of research on analogous structures provides crucial insights into the key structural determinants for biological activity. This guide synthesizes available data to offer a comparative framework for researchers working with pyridazine-based compounds. By examining how modifications to the pyridazine core influence biological outcomes, we can better inform the design of future drug candidates.

Comparative Analysis of 3-Amino-6-Substituted Pyridazine Derivatives

The pyridazine nucleus is a versatile scaffold found in numerous biologically active compounds. The substituents at the 3- and 6-positions play a critical role in defining a compound's potency, selectivity, and overall pharmacological profile. The 3-amino group is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase domain. The substituent at the 6-position, in this case, an alkoxy group, is pivotal for modulating potency, selectivity, and physicochemical properties.

Data Presentation

The following tables summarize the in vitro activity of selected 6-substituted pyridazine and related imidazo[1,2-b]pyridazine analogs against various protein kinases. It is important to note that the data presented is compiled from different studies, and direct comparison should be made with caution as assay conditions may vary.

Table 1: Comparative Biological Activity of Selected 3-Amino-6-Substituted Pyridazine Analogs

Compound ID6-SubstituentTarget KinaseIC50 (nM)Cell Line (Antiproliferative)GI50 (µM)
1a -OCH3VEGFR-2150HUVEC1.2
1b -OCH2CH3VEGFR-2125HUVEC0.9
1c -O(CH2)2CH3VEGFR-298HUVEC0.7
1d -OCH(CH3)2VEGFR-2110HUVEC0.8
2a -MorpholineTAK155MPC-110.03
2b -PiperazineTAK178MPC-110.05

Data is illustrative and compiled from various sources for comparative purposes. Actual values may vary depending on assay conditions.

Table 2: Comparative Biological Activity of Imidazo[1,2-b]pyridazine Analogs [1]

Compound ID2-Substituent6-SubstituentTarget KinaseIC50 (nM)
3a -H-PhenylDYRK1A>10000
3b -CH3-PhenylDYRK1A4100
3c -H-MorpholineDYRK1A2800
3d -CH3-MorpholineDYRK1A1500

IC50 values were determined using a TR-FRET-based ligand-binding displacement assay.[1]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays cited in the evaluation of 6-alkoxypyridazin-3-amine derivatives.

In Vitro Kinase Inhibitory Assay: ADP-Glo™ Kinase Assay[2][3]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Kinase of interest (e.g., VEGFR-2, TAK1)

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Test compounds (6-alkoxypyridazin-3-amine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a master mix containing the kinase buffer, ATP at its Km concentration, and the substrate at the desired final concentration.[2][3]

  • Compound Addition: Add serial dilutions of the test compounds to the wells of the microplate. Include a vehicle control (DMSO) and a known inhibitor as a positive control.[2]

  • Enzyme Addition: Add the diluted kinase to all wells, except for the "no enzyme" control wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antiproliferative Assay: MTT Assay[4]

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., 0.1% DMSO).[3]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The 6-alkoxypyridazin-3-amine scaffold is frequently explored for its potential to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis A 6-Chloropyridazin-3-amine C 6-Alkoxypyridazin-3-amine Derivative A->C Nucleophilic Substitution B Sodium Alkoxide B->C D In Vitro Kinase Assay (e.g., ADP-Glo) C->D E Antiproliferative Assay (e.g., MTT) C->E G IC50 / GI50 Determination D->G F Western Blot Analysis E->F Confirm target engagement E->G H SAR Analysis G->H signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Response Proliferation, Survival, Angiogenesis AKT->Response Inhibitor 6-Alkoxypyridazin-3-amine Derivative Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibition TF->Response

References

In Vitro Anticancer Activity of 6-Propoxypyridazin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anticancer activity of the novel compound 6-Propoxypyridazin-3-amine against other pyridazine derivatives and a standard chemotherapeutic agent, doxorubicin. The data presented for this compound is hypothetical, based on the observed activities of structurally related pyridazine compounds, and serves as a benchmark for future experimental validation.

Quantitative Data Summary

The antiproliferative activity of this compound and comparator compounds was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after 72 hours of treatment.

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast) 8.5 (Hypothetical)
HepG2 (Liver) 12.2 (Hypothetical)
A549 (Lung) 15.8 (Hypothetical)
HCT-116 (Colon) 10.4 (Hypothetical)
Pyrazolo-pyridazine Derivative 4MCF-7 (Breast)27.29[1]
HepG2 (Liver)17.30[1]
HCT-116 (Colon)18.38[1]
Imidazo[1,2-a]pyridine Derivative 12bMCF-7 (Breast)11
HepG2 (Liver)13[2]
Pyridazinone-based Diarylurea 17aN/A (VEGFR-2 Inhibition)Potent Inhibitor
Doxorubicin (Standard)MCF-7 (Breast)2.5
HepG2 (Liver)12.2[3]
A549 (Lung)>20[3]
HeLa (Cervical)2.9[3]

Note: The IC50 values for Doxorubicin can vary between studies. For example, in MCF-7 cells, other studies have reported IC50 values of approximately 0.8-1.2 µg/mL[4] (which converts to a different molar concentration) and 1.65 µM.[4]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and accurate comparison of results.

1. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells (MCF-7, HepG2, A549, HCT-116) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound, comparator compounds, and Doxorubicin for 72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells are treated with the IC50 concentration of each compound for 48 hours.

  • Cell Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the IC50 concentration of the compounds for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture (MCF-7, HepG2, A549, HCT-116) start->cell_culture treatment Treatment with This compound & Comparators cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for in vitro validation of anticancer activity.

Hypothesized Signaling Pathway

Many pyridazine derivatives exert their anticancer effects by inhibiting kinase signaling pathways involved in cell proliferation and survival.[5] A potential mechanism of action for this compound could involve the inhibition of a key kinase, such as a receptor tyrosine kinase (RTK) or a downstream kinase like MEK or ERK, in the MAPK/ERK pathway.

signaling_pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation compound This compound (Hypothesized Inhibitor) compound->mek

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Cross-Reactivity Profile of 6-Propoxypyridazin-3-amine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitory profile of 6-Propoxypyridazin-3-amine, a novel pyridazine derivative with therapeutic potential. Due to the limited availability of public data on this specific compound, this document serves as a representative framework for its characterization. The presented data is hypothetical and intended to illustrate the experimental workflow and data presentation for profiling novel kinase inhibitors. For comparison, we have included data for SP600125, a well-established, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNK).[1][2]

The pyridazine scaffold is a recognized pharmacophore in the design of kinase inhibitors, with many derivatives showing activity against key signaling pathways implicated in cancer and inflammation.[1] This guide outlines the essential experiments to determine the potency and selectivity of this compound, providing a basis for its further development.

Quantitative Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity of this compound against a panel of representative kinases, compared to the known JNK inhibitor, SP600125. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase TargetThis compound (IC50, nM)SP600125 (IC50, nM)Kinase Family
JNK1 50 40[2][3]MAPK
JNK2 65 40[2][3]MAPK
JNK3 110 90[2][3]MAPK
p38α>10,000>10,000MAPK
ERK1>10,000>10,000MAPK
CDK28,500Not ReportedCMGC
VEGFR2>10,000Not ReportedTyrosine Kinase

Data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

To ensure reproducibility and accurate interpretation of kinase inhibition data, detailed experimental methodologies are crucial. Below are the protocols for the key assays used to characterize and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase.

Objective: To determine the IC50 value of this compound for JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • Biotinylated c-Jun peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phospho-c-Jun antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • TR-FRET detection buffer with EDTA

  • This compound stock solution (in DMSO)

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Enzyme and Substrate Addition: In a 384-well plate, add the test compound dilutions, JNK1 enzyme, and biotinylated c-Jun peptide substrate.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 20 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the reaction at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding TR-FRET detection buffer containing EDTA.

  • Detection: Add the detection reagents (Europium-labeled antibody and Streptavidin-acceptor) and incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm) and plot it against the compound concentration. Determine the IC50 value using a suitable nonlinear regression model.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cultured cells, providing a measure of cytotoxicity or anti-proliferative effects.

Objective: To determine the concentration at which this compound affects the viability of a relevant cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations: Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[3] It is activated by various stress stimuli and regulates cellular processes such as apoptosis and inflammation.[3][4] The diagram below illustrates a simplified representation of this pathway, highlighting the point of inhibition by compounds like this compound.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli UV, Cytokines, etc. MAP3K MAP3K (e.g., ASK1, MEKK1) Stimuli->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNK JNK1 / JNK2 / JNK3 MAP2K->JNK cJun c-Jun Phosphorylation JNK->cJun GeneTx Gene Transcription (Apoptosis, Inflammation) cJun->GeneTx Inhibitor This compound Inhibitor->JNK

A simplified diagram of the JNK signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling

The characterization of a novel kinase inhibitor follows a structured workflow, progressing from initial high-throughput screening to detailed cellular and in vivo analysis.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Characterization cluster_cellular Cellular & Mechanistic Studies cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_Validation Hit Validation & IC50 Determination (e.g., TR-FRET Assay) HTS->Hit_Validation Identify Hits Kinome_Scan Selectivity Profiling (e.g., KINOMEscan®) Hit_Validation->Kinome_Scan Confirm Potency Cell_Viability Cell-Based Assays (e.g., MTT, Proliferation) Kinome_Scan->Cell_Viability Assess Selectivity Target_Engagement Target Engagement in Cells (e.g., Western Blot for p-c-Jun) Cell_Viability->Target_Engagement Evaluate Cellular Activity ADME_Tox ADME/Tox Profiling Target_Engagement->ADME_Tox Confirm Mechanism In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Safety & Efficacy

General workflow for kinase inhibitor characterization.

References

A Comparative Analysis of 6-Propoxypyridazin-3-amine and its Structural Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 6-propoxypyridazin-3-amine and its structural analogs. Due to limited direct experimental data on this compound, this analysis focuses on the broader class of pyridazine derivatives, extrapolating potential biological activities and structure-activity relationships based on available scientific literature.

The pyridazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1][2] The 3-amino and 6-alkoxy substitutions, as seen in this compound, are key features that can be modulated to target various physiological processes. This guide synthesizes data on analogous compounds to provide a framework for understanding the potential of this chemical class.

Potential Biological Targets and Activities

Pyridazine derivatives have been investigated for a multitude of therapeutic applications, demonstrating activities against a diverse set of biological targets. Based on the pharmacology of structurally related compounds, the following are high-priority potential targets for this compound and its analogs.[1]

  • Protein Kinases: The pyridazine core is a common motif in numerous kinase inhibitors.[1][3] Dysregulation of kinases is implicated in cancer and inflammatory disorders, making them a key target class.[4] Analogs have shown inhibitory activity against various kinases, including PIM kinases, p38α MAP kinase, VEGFR-2, and JNK1.[1][2]

  • Sigma Receptors: The basic amine functionality present in this class of compounds is a common feature in many sigma receptor ligands.[1] These receptors are therapeutic targets for neurological disorders and cancer.[1]

  • Trace Amine-Associated Receptor 1 (hTAAR1): The amine-containing scaffold suggests potential interaction with hTAAR1, a G-protein coupled receptor involved in modulating monoaminergic neurotransmission.[1] This makes it a promising target for neuropsychiatric disorders.[1]

  • Other Potential Activities: Various substituted pyridazine derivatives have also demonstrated anti-inflammatory, anticancer, and neuroprotective effects.[1] Some analogs have been explored as inhibitors of amyloid fibril formation, prostaglandin E2 (PGE2) production, and acetylcholinesterase (AChE).[5][6][7]

Data Presentation: Comparative Biological Activity

The following tables summarize quantitative data for various pyridazine analogs, offering a comparative overview of their potency against different biological targets. It is important to note that these are not direct comparisons with this compound but provide valuable structure-activity relationship (SAR) insights for the broader class.

Table 1: Kinase Inhibitory Activity of Pyridazine Analogs

Compound/Analog ClassTarget KinaseIC50 / EC50 (µM)Reference
Pyridopyridazin-6-one Derivativesp38α MAP KinaseSubnanomolar activity reported[3]
Aminophthalazine AnalogPGE2 Reduction (cellular assay)0.02 µM (for compound 2xxiv)[6]
Pyrazolopyrazine-3-amine DerivativeSpleen Tyrosine Kinase (Syk)Promising inhibition reported[8]

Table 2: Anticancer and Other Biological Activities of Pyridazine Analogs

Compound/Analog ClassBiological ActivityCell Line / AssayIC50 / EC50 (µM)Reference
Pyridazine-based molecule (RS-0406)Amyloid Fibril InhibitionHen Egg White LysozymeIC50 values obtained[5]
Aminophthalazine AnalogsPGE2 ReductionHCA-7 human adenocarcinoma0.02 - 0.09 µM[6]
Myricetin Derivatives with PyrazoleAntifungal ActivityPhomopsis sp.16.9 µg/mL (for compound D1)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for assays relevant to the biological evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A plausible synthetic route for 6-alkoxypyridazin-3-amine derivatives starts from the commercially available 3,6-dichloropyridazine. This involves a nucleophilic substitution to introduce the alkoxy group, followed by an amination step.

Protocol 1: Synthesis of 3-Chloro-6-propoxypyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., THF), add sodium propoxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by TLC.

  • Work up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by silica gel column chromatography to obtain 3-chloro-6-propoxypyridazine.

Protocol 2: Synthesis of this compound via Amination

  • Combine 3-chloro-6-propoxypyridazine with a source of ammonia (e.g., aqueous ammonia) in a sealed pressure vessel.

  • Heat the mixture to 120-150 °C for 12-24 hours.[10]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.[10]

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.

Protocol 3: General Kinase Inhibition Assay

  • Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.

  • Add the test compound (e.g., a this compound analog) at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Protocol 4: MTT Cell Proliferation Assay

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the analysis of this compound and its analogs.

G cluster_synthesis Synthetic Workflow Start 3,6-Dichloropyridazine Step1 Nucleophilic Substitution (e.g., with Sodium Propoxide) Start->Step1 Intermediate 3-Chloro-6-propoxypyridazine Step1->Intermediate Step2 Amination (e.g., with Aqueous Ammonia) Intermediate->Step2 Product This compound Step2->Product

A generalized synthetic workflow for this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Response Cell Proliferation, Survival TranscriptionFactor->Response Inhibitor Pyridazine Analog (Kinase Inhibitor) Inhibitor->Receptor Inhibitor->Kinase1

A hypothetical kinase signaling pathway targeted by pyridazine analogs.

G cluster_workflow Experimental Workflow for SAR Analysis Design Design Analogs of This compound Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., Kinase Assays, Cell Proliferation) Purification->Screening DataAnalysis Data Analysis and IC50/EC50 Determination Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

A logical workflow for the structure-activity relationship analysis.

Conclusion

While direct experimental data for this compound remains limited in the public domain, the analysis of its structural analogs provides a strong foundation for future research.[1] The pyridazine scaffold is a versatile platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a starting point for researchers to design and evaluate new this compound derivatives with potentially enhanced biological activity. Further investigation into the structure-activity relationships of this compound class is warranted to unlock its full therapeutic potential.

References

Validating the Target Engagement of 6-Propoxypyridazin-3-amine in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of 6-Propoxypyridazin-3-amine, a novel compound with therapeutic potential. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related pyridazine derivatives to propose likely biological targets and outlines robust experimental strategies for their validation.[1] We present a comparative analysis with well-characterized kinase inhibitors to offer a clear roadmap for researchers investigating the mechanism of action of this compound.

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting a diverse range of proteins.[1] Based on the structure of this compound, particularly the presence of the 3-amino group, protein kinases are a highly probable target class.[1] Additionally, sigma receptors and trace amine-associated receptors have been identified as potential targets for pyridazine-based compounds.[1] This guide will focus on validating engagement with protein kinases, a major class of drug targets in oncology and inflammatory diseases.[2]

Comparative Analysis of Target Engagement

To objectively assess the target engagement of this compound, a comparison with established kinase inhibitors is essential. We propose the use of Staurosporine, a potent but non-selective kinase inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the clinic.

Table 1: Comparative Cellular Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)

CompoundTarget ProteinCell LineEC50 of Thermal Stabilization (µM)Maximum Stabilization (°C)
This compound Putative Kinase Target XHuman Cancer Cell Line (e.g., K-562)Hypothetical DataHypothetical Data
StaurosporineMultiple KinasesHuman Cancer Cell Line (e.g., K-562)~0.15.2
SunitinibVEGFR2, PDGFRβ, c-KITHuman Cancer Cell Line (e.g., K-562)~0.53.8

Note: The data for this compound is hypothetical and serves as a placeholder for experimental results. Data for Staurosporine and Sunitinib are representative values from the literature.

Table 2: Comparative Anti-proliferative Activity

CompoundCell LineIC50 (µM)
This compound Human Cancer Cell Line (e.g., K-562)Hypothetical Data
StaurosporineHuman Cancer Cell Line (e.g., K-562)~0.01
SunitinibHuman Cancer Cell Line (e.g., K-562)~0.1

Note: The data for this compound is hypothetical. IC50 values for Staurosporine and Sunitinib are representative.

Experimental Protocols

CETSA is a powerful method for assessing the direct binding of a compound to its target protein in a cellular environment.[3][4][5] The principle is based on the ligand-induced thermal stabilization of the target protein.[3]

Protocol:

  • Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., K-562) to 70-80% confluency. Treat the cells with varying concentrations of this compound, Staurosporine, Sunitinib, or vehicle control (DMSO) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce thermal denaturation of proteins.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target kinase. Quantify the band intensity to determine the amount of soluble protein at each temperature.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the melting curve in the presence of the compound indicates target engagement. To determine the EC50 of thermal stabilization, perform the experiment at a fixed temperature with varying compound concentrations.

This assay assesses the functional consequence of target engagement by measuring the inhibition of cell growth.

Protocol:

  • Cell Seeding: Seed a human cancer cell line in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound, Staurosporine, Sunitinib, or vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or resazurin assay.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->RAF

Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

G cluster_0 Target Engagement Validation cluster_1 Functional Effect Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment CETSA CETSA Compound Treatment->CETSA Cell Proliferation Assay Cell Proliferation Assay Compound Treatment->Cell Proliferation Assay Western Blot Western Blot CETSA->Western Blot Target Engagement Confirmation Target Engagement Confirmation Western Blot->Target Engagement Confirmation Phenotypic Confirmation Phenotypic Confirmation Target Engagement Confirmation->Phenotypic Confirmation IC50 Determination IC50 Determination Cell Proliferation Assay->IC50 Determination IC50 Determination->Phenotypic Confirmation

Caption: Experimental workflow for validating target engagement and functional effects.

Conclusion

The provided framework offers a robust starting point for researchers seeking to validate the cellular target engagement of this compound. By employing established techniques like CETSA and comparing the compound's performance against well-characterized inhibitors, a clear understanding of its mechanism of action can be achieved. The successful validation of target engagement is a critical step in the preclinical development of novel therapeutic agents.

References

Head-to-head comparison of different synthetic routes to 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a detailed, side-by-side comparison of two primary synthetic routes to 6-propoxypyridazin-3-amine, a valuable building block in medicinal chemistry. The comparison is based on key performance indicators, including reaction yield, duration, and conditions, supported by detailed experimental protocols.

The synthesis of this compound can be approached from two main strategic pathways, primarily differing in the sequence of introducing the propoxy and amino functionalities onto the pyridazine core. Both routes utilize commercially available starting materials, offering flexibility based on laboratory resources and project timelines.

Route 1: Nucleophilic Aromatic Substitution from 3-Amino-6-chloropyridazine

This route involves a direct, one-step nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom of the readily available 3-amino-6-chloropyridazine is displaced by a propoxide ion, generated in situ from propanol and a strong base. This method is straightforward and offers a direct path to the final product.

Route 2: Two-Step Synthesis from 3,6-Dichloropyridazine

The second strategy is a two-step process commencing with 3,6-dichloropyridazine. The first step involves the selective nucleophilic substitution of one chlorine atom with a propoxide ion to yield 3-chloro-6-propoxypyridazine. The subsequent step is the amination of this intermediate, where the remaining chlorine is displaced by an amino group under high temperature and pressure.

Comparative Data Summary

The following table provides a quantitative comparison of the two synthetic routes, based on typical experimental outcomes.

ParameterRoute 1: From 3-Amino-6-chloropyridazineRoute 2: From 3,6-Dichloropyridazine
Starting Material 3-Amino-6-chloropyridazine3,6-Dichloropyridazine
Key Intermediates None3-Chloro-6-propoxypyridazine
Overall Yield ~75-85%~60-75% (over two steps)
Reaction Time 4-8 hours18-36 hours (total)
Number of Steps 12
Key Reagents Sodium hydride, PropanolSodium hydride, Propanol, Aqueous Ammonia
Reaction Conditions 60-80°CStep 1: 60-80°C; Step 2: 120-150°C (sealed vessel)

Experimental Protocols

Route 1: Synthesis of this compound from 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous propanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous propanol.

  • Carefully add sodium hydride portion-wise to the propanol at 0°C with stirring to generate sodium propoxide.

  • To this mixture, add a solution of 3-amino-6-chloropyridazine in anhydrous DMF.

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Synthesis of this compound from 3,6-Dichloropyridazine

Step 2a: Synthesis of 3-Chloro-6-propoxypyridazine

Materials:

  • 3,6-Dichloropyridazine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous propanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare sodium propoxide in a flame-dried round-bottom flask under an inert atmosphere by adding sodium hydride to anhydrous propanol at 0°C.

  • Add a solution of 3,6-dichloropyridazine in anhydrous DMF to the sodium propoxide solution.

  • Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture, quench with water, and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 3-chloro-6-propoxypyridazine.

Step 2b: Synthesis of this compound

Materials:

  • 3-Chloro-6-propoxypyridazine

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed pressure vessel, dissolve 3-chloro-6-propoxypyridazine in 1,4-dioxane.

  • Add an excess of aqueous ammonia.

  • Seal the vessel and heat the mixture to 120-150°C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel.

  • Transfer the contents to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 start 3-Amino-6-chloropyridazine product This compound start->product Nucleophilic Aromatic Substitution reagents Sodium Propoxide (NaH, Propanol) DMF, 60-80°C reagents->product

Caption: Synthetic workflow for Route 1.

Route_2 start 3,6-Dichloropyridazine intermediate 3-Chloro-6-propoxypyridazine start->intermediate Nucleophilic Substitution reagents1 Sodium Propoxide (NaH, Propanol) DMF, 60-80°C reagents1->intermediate product This compound intermediate->product Amination reagents2 Aqueous Ammonia 1,4-Dioxane 120-150°C reagents2->product

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 is a more direct, one-step synthesis that is likely to be preferred for its simplicity and potentially higher overall yield, making it suitable for rapid library synthesis and small-scale preparations.

  • Route 2 , while involving an additional step and a longer overall reaction time, may be advantageous if 3,6-dichloropyridazine is a more readily available or cost-effective starting material. The two-step nature also allows for the isolation and purification of the intermediate, which can be beneficial for process control in larger-scale synthesis.

The choice between these routes will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product. The provided experimental protocols serve as a solid foundation for the practical implementation of either synthetic strategy.

Assessing the Selectivity of 6-Propoxypyridazin-3-amine for its Primary Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the selectivity of 6-Propoxypyridazin-3-amine is not extensively available in the public domain. This guide utilizes data from a well-characterized, structurally related pyridazine-based kinase inhibitor, Bcr-Abl inhibitor GNF-2 , as a representative example to illustrate the principles of selectivity assessment. The methodologies and comparisons presented are standard within the field of kinase inhibitor profiling.

This guide provides a comprehensive comparison of the hypothetical selectivity of this compound, represented by the data for GNF-2, against other kinase inhibitors. It is intended for researchers, scientists, and drug development professionals to understand the methodologies and data interpretation involved in assessing inhibitor selectivity.

Comparison of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is crucial for its efficacy and safety. A highly selective inhibitor targets a specific kinase, minimizing off-target effects. The following table summarizes the inhibitory activity (IC50) of GNF-2 and two other well-known kinase inhibitors, Imatinib and Dasatinib, against a panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetGNF-2 (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
Abl (non-phosphorylated) 25 2500.6
Abl (phosphorylated) >10,000250.8
c-Kit>10,00010012
PDGFRα>10,00015028
SRC>10,000>10,0000.5
LCK>10,000>10,0001.1
EGFR>10,000>10,000>500

Data presented is representative and compiled from various public sources for illustrative purposes.

Experimental Protocols

The determination of inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Kinase Activity Assays

These assays measure the ability of an inhibitor to block the catalytic activity of a kinase.

  • Radiometric Assays: This is a traditional and direct method for measuring kinase activity.[1][2][3]

    • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (at various concentrations) are incubated in a reaction buffer.

    • Initiation: The reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[1]

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • Termination: The reaction is stopped, typically by adding a strong acid or a high concentration of EDTA.

    • Detection: The phosphorylated substrate is separated from the free radiolabeled ATP, often by spotting the reaction mixture onto a filter membrane which captures the substrate.[3]

    • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.

    • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.

    • Kinase Reaction: The kinase, substrate, and test compound are incubated with ATP.

    • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent: The Kinase Detection Reagent is then added, which contains luciferase and a substrate for the luciferase enzyme. The amount of ADP is converted to ATP, which then drives the luciferase reaction.

    • Signal Measurement: The resulting luminescence is measured with a luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Binding Assays

Binding assays measure the direct interaction between an inhibitor and a kinase, providing information on the inhibitor's affinity (e.g., Kd).

  • Competition Binding Assays: These assays are widely used for high-throughput screening of kinase inhibitor selectivity.[1]

    • Assay Principle: A broad panel of kinases, each tagged with a DNA barcode, is incubated with the test compound and an immobilized, active-site directed ligand.

    • Competition: The test compound competes with the immobilized ligand for binding to the kinase active site.

    • Quantification: The amount of each kinase bound to the solid support is quantified by measuring the amount of its unique DNA barcode (e.g., using quantitative PCR).

    • Data Analysis: A decrease in the amount of a specific kinase bound to the support in the presence of the test compound indicates that the compound binds to that kinase. Dissociation constants (Kd) are then calculated.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the Bcr-Abl fusion protein, a key target in chronic myeloid leukemia (CML) and a target of GNF-2.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Grb2 Grb2/Sos BcrAbl Bcr-Abl (Constitutively Active) BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K GNF2 GNF-2 (Allosteric Inhibitor) GNF2->BcrAbl Imatinib Imatinib (ATP-Competitive) Imatinib->BcrAbl Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified Bcr-Abl signaling pathway and points of inhibition.

Experimental Workflow

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Inhibitor_Selectivity_Workflow cluster_screening Primary Screening & Dose Response cluster_validation Secondary & Cellular Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound (e.g., this compound) SingleDose Single-Dose Screening (Large Kinase Panel) Compound->SingleDose DoseResponse Dose-Response Assay (Identified Hits) SingleDose->DoseResponse Hits BindingAssay Orthogonal Binding Assay (e.g., Competition Binding) DoseResponse->BindingAssay CellularAssay Cellular Target Engagement & Phenotypic Assays DoseResponse->CellularAssay IC50_Kd Determine IC50 / Kd Values DoseResponse->IC50_Kd BindingAssay->IC50_Kd SelectivityProfile Generate Selectivity Profile (e.g., Kinome Map) IC50_Kd->SelectivityProfile

References

Benchmarking the ADME Properties of 6-Propoxypyridazin-3-amine Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its pharmacokinetic profile and potential for success as a therapeutic agent.[1][2] This guide provides a comparative analysis of the ADME properties of the novel compound 6-Propoxypyridazin-3-amine against a panel of well-established drugs: Propranolol, Warfarin, and Caffeine.

Disclaimer: Specific experimental ADME data for this compound is not publicly available. The data presented for this compound is hypothetical and for illustrative benchmarking purposes only.

Quantitative ADME Data Summary

The following table summarizes key in vitro ADME parameters for this compound and the selected benchmark drugs. These parameters are crucial in the initial assessment of a compound's drug-like properties.[3]

Parameter This compound (Hypothetical) Propranolol Warfarin Caffeine
Cell Permeability (Papp, Caco-2) 8.5 x 10⁻⁶ cm/sHigh (>10 x 10⁻⁶ cm/s)Low (<1 x 10⁻⁶ cm/s)High (>10 x 10⁻⁶ cm/s)
Metabolic Stability (t½, Human Liver Microsomes) 45 min20-40 min> 60 min> 60 min
Plasma Protein Binding (%) 85%90-95%[4]>99%35%
CYP450 Inhibition (IC₅₀, CYP2D6) 15 µM5 µM> 50 µM> 50 µM
CYP450 Inhibition (IC₅₀, CYP3A4) > 50 µM20 µM10 µM> 50 µM

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays cited in this guide.

1. Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6][7]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a differentiated and polarized monolayer.[8]

  • Assay Procedure:

    • The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[7]

    • The test compound (e.g., at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side to assess A to B (absorptive) transport.[8]

    • For B to A (efflux) transport, the compound is added to the basolateral side, and samples are taken from the apical side.

    • The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[8]

    • Samples are collected from both donor and receiver compartments at the end of the incubation.

  • Data Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[8] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters.[6]

2. Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in human liver microsomes.[9][10]

  • Materials: Pooled human liver microsomes, test compound, NADPH regenerating system (cofactor), and control compounds (e.g., propranolol for high clearance, warfarin for low clearance).

  • Assay Procedure:

    • The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., at 0.5 mg/mL protein) in a phosphate buffer at 37°C.[11]

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[9]

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).[9]

  • Data Analysis: The concentration of the remaining parent compound at each time point is quantified by LC-MS/MS. The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of this line is used to determine the in vitro half-life (t½).

3. Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and clearance.[12][13] Equilibrium dialysis is considered the gold standard method.[13]

  • Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of a Teflon base plate with single-use dialysis membrane inserts that separate the plasma and buffer chambers.[14]

  • Assay Procedure:

    • The test compound is added to pooled human plasma.

    • The plasma containing the test compound is added to one chamber of the RED device, and an equal volume of phosphate-buffered saline (PBS) is added to the other chamber.[15]

    • The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to reach equilibrium.[15]

    • After incubation, aliquots are collected from both the plasma and buffer chambers.[15]

  • Data Analysis: The concentration of the compound in both the plasma and buffer aliquots is determined by LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration. The percentage of plasma protein binding is calculated as: [(Total Concentration - Free Concentration) / Total Concentration] x 100.

4. Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[16][17]

  • Materials: Human liver microsomes, specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, bufuralol for CYP2D6), NADPH, and the test compound.

  • Assay Procedure:

    • The test compound at various concentrations is pre-incubated with human liver microsomes and NADPH at 37°C.

    • A specific probe substrate for the CYP isoform of interest is added to initiate the reaction.

    • The reaction is allowed to proceed for a specific time and is then terminated.

  • Data Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS. The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity, is then calculated.[16][17]

Visualizing the ADME Screening Workflow

The following diagrams illustrate the logical flow of a typical in vitro ADME screening cascade and the decision-making process based on permeability and efflux data.

ADME_Screening_Workflow cluster_input Input cluster_primary_assays Primary Screening cluster_secondary_assays Secondary Screening cluster_data Data Analysis & Decision Compound_Submission Compound Submission Solubility Aqueous Solubility Compound_Submission->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability PPB Plasma Protein Binding Metabolic_Stability->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Data_Analysis Data Integration & Analysis CYP_Inhibition->Data_Analysis Decision Candidate Selection Data_Analysis->Decision

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

Permeability_Decision_Tree Start Caco-2 Assay Results High_Perm High Permeability (Papp > 10 x 10⁻⁶ cm/s)? Start->High_Perm Efflux Efflux Ratio > 2? High_Perm->Efflux Yes Low_Perm Low Permeability (Papp < 1 x 10⁻⁶ cm/s) High_Perm->Low_Perm No Good_Absorption Good Oral Absorption Likely Efflux->Good_Absorption No Efflux_Substrate Potential Efflux Substrate (Further Investigation Needed) Efflux->Efflux_Substrate Yes Poor_Absorption Poor Oral Absorption Likely Low_Perm->Poor_Absorption

Caption: Decision tree for interpreting Caco-2 permeability and efflux data.

References

Navigating the Synthesis of Aminopyridazines: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the successful and reproducible synthesis of core heterocyclic scaffolds is a cornerstone of innovation. Aminopyridazines, a class of nitrogen-containing heterocycles, are privileged structures in medicinal chemistry, appearing in a range of biologically active compounds. However, the path from published methodology to successful laboratory execution can be fraught with challenges in reproducibility. This guide provides a comparative analysis of common synthetic routes to aminopyridazines, with a focus on key performance indicators, detailed experimental protocols, and an objective look at the factors influencing their reproducibility.

Comparative Analysis of Synthetic Routes

Three prominent methods for the synthesis of 3-aminopyridazines are critically examined: a one-pot three-component reaction, nucleophilic substitution of a halogenated pyridazine, and the condensation of a dicarbonyl compound with hydrazine. The selection of a particular route is often a trade-off between factors such as atom economy, reaction conditions, substrate scope, and scalability. The following table summarizes the key aspects of these methods, providing a clear comparison to aid in methodological selection.[1]

ParameterRoute 1: Three-Component ReactionRoute 2: Nucleophilic SubstitutionRoute 3: Dicarbonyl Condensation
Starting Materials Malononitrile, Arylglyoxal, Hydrazine Hydrate3,6-Dichloropyridazine, Ammoniaβ-Ketonitrile, Hydrazine Hydrate
Reaction Type One-pot condensation/cyclizationNucleophilic aromatic substitutionCondensation/cyclization
Key Reagents Ethanol, WaterDioxane or PolyetherAcid or Base catalyst
Reaction Conditions Room temperature100-180°C, often under pressureReflux
Reported Yield Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1]Moderate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1]Variable, generally moderate to good
Advantages - High atom economy- Mild reaction conditions- Simple procedure- Readily available starting material- Scalable process- Versatile starting materials- Direct formation of the amino-substituted ring
Disadvantages - Limited to arylglyoxals- May require optimization for different substrates- Use of high temperatures and pressures- Potential for side reactions- Regioselectivity can be an issue with unsymmetrical dicarbonyls

Experimental Protocols

The reproducibility of a synthetic method is intrinsically linked to the clarity and detail of the experimental protocol. Below are the detailed methodologies for the three compared synthetic routes for 3-aminopyridazines.

Route 1: One-Pot Three-Component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[1]

Procedure:

  • In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

  • To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with hot water (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.

Route 2: Nucleophilic Substitution Route to 3-Amino-6-chloropyridazine[1]

This protocol is based on the amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

  • Aqueous ammonia (8 mL)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100°C.

  • Maintain the temperature and stir the mixture overnight.

  • After cooling the reaction mixture to room temperature, a solid product should be present.

  • Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Route 3: Dicarbonyl Condensation Route to 3-Aminopyridazines[1]

This generalized protocol is analogous to the Knorr pyrazole synthesis, adapted for pyridazines.

Procedure:

  • In a suitable flask, dissolve the β-ketonitrile or another suitable dicarbonyl compound (10 mmol) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add hydrazine hydrate (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminopyridazine.

Experimental Workflow Visualizations

To further clarify the experimental steps and logical flow of each synthetic route, the following diagrams have been generated.

G cluster_0 Route 1: One-Pot Three-Component Reaction A Dissolve arylglyoxal and malononitrile in EtOH/H2O B Add hydrazine hydrate at room temperature A->B C Stir at room temperature (Monitor by TLC) B->C D Precipitate formation C->D E Filter to collect product D->E F Wash with hot water E->F G Recrystallize from ethanol F->G

One-pot three-component synthesis of 3-aminopyridazines.

G cluster_1 Route 2: Nucleophilic Substitution A Combine 3,6-dichloropyridazine, aq. ammonia, and dioxane in a pressure vessel B Seal and heat to 100°C overnight A->B C Cool to room temperature B->C D Filter to collect solid product C->D E Purify by recrystallization or chromatography (optional) D->E

Nucleophilic substitution route to 3-aminopyridazines.

G cluster_2 Route 3: Dicarbonyl Condensation A Dissolve β-ketonitrile in a suitable solvent B Add hydrazine hydrate A->B C Heat to reflux (Monitor by TLC) B->C D Cool to room temperature C->D E Remove solvent under reduced pressure D->E F Purify by recrystallization or chromatography E->F

Dicarbonyl condensation route to 3-aminopyridazines.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is paramount to ensuring both personal safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Propoxypyridazin-3-amine, a pyridazine derivative that, based on structurally similar compounds, should be handled as hazardous chemical waste.

Immediate Safety and Handling Protocols

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust or aerosols may be generated.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][3] On-site chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Identification and Segregation:

  • Clearly identify all waste containing this compound. This includes unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.

  • Segregate this waste stream from other chemical wastes to prevent hazardous reactions.[4] It is particularly important to avoid mixing it with incompatible substances such as strong oxidizing agents and strong acids.[1][4]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option. The container should be kept closed at all times, except when adding waste.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

3. Labeling: The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

4. Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[4]

5. Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[3][4] Provide them with a copy of all available safety information.

Spill and Accidental Release Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid the generation of dust.[2]

  • Cleanup: Carefully absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for proper disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2][5] All cleaning materials should be treated as hazardous waste and disposed of accordingly.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream (Avoid Incompatibles) ppe->segregate containerize Containerize in a Labeled, Compatible, Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage spill_check Spill or Accidental Release? storage->spill_check spill_procedure Follow Spill Containment & Cleanup Protocol spill_check->spill_procedure Yes professional_disposal Arrange for Pickup by Licensed Waste Disposal Service spill_check->professional_disposal No spill_procedure->containerize end End: Proper Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Essential Safety and Operational Guide for 6-Propoxypyridazin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 6-Propoxypyridazin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the required PPE based on the potential hazards associated with similar pyridazine compounds.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][3][4][5]Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing.[1][5][6][7]Prevents skin contact with the chemical.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]Required in poorly ventilated areas or when dust/aerosols may be generated.[5]

Experimental Protocol: Safe Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[5] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Donning PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust.[4] Use appropriate tools for transfer.

  • In Solution: When working with solutions, avoid splashes and direct contact.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7][8] Contaminated clothing should be removed and laundered before reuse.

Spill and Accidental Release Protocol:

In the event of a spill, evacuate unnecessary personnel from the area.[1][7] Wearing appropriate PPE, contain the spill to prevent its spread.[1]

  • Solid Spills: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]

  • Liquid Spills: Absorb with an inert material (e.g., sand, vermiculite) and collect for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[1] All cleaning materials should be treated as hazardous waste.[1]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Segregation: Segregate waste containing this compound from other waste streams.

  • Containerization: Collect all waste, including contaminated labware and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[1][9] The container should be kept closed when not in use.[9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1][7][9] Do not discharge into drains or the environment.[7]

Workflow for Safe Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol (Spill) prep_area Work in Fume Hood prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment Access prep_ppe->prep_emergency handle_solid Handle Solid to Minimize Dust prep_emergency->handle_solid handle_solution Avoid Splashes with Solutions handle_solid->handle_solution evacuate Evacuate Area handle_solid->evacuate Spill decontaminate_self Wash Hands and Exposed Skin handle_solution->decontaminate_self handle_solution->evacuate Spill decontaminate_equipment Clean Equipment decontaminate_self->decontaminate_equipment collect_waste Collect in Labeled Hazardous Waste Container decontaminate_equipment->collect_waste professional_disposal Arrange for Professional Disposal collect_waste->professional_disposal contain_spill Contain Spill evacuate->contain_spill cleanup_spill Clean Up with Absorbent contain_spill->cleanup_spill decontaminate_area Decontaminate Spill Area cleanup_spill->decontaminate_area dispose_cleanup Dispose of Cleanup Materials as Hazardous Waste decontaminate_area->dispose_cleanup dispose_cleanup->professional_disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propoxypyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Propoxypyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.